molecular formula C7H7N3S B1433846 4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1596350-40-1

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1433846
CAS No.: 1596350-40-1
M. Wt: 165.22 g/mol
InChI Key: NZVMANGDZUBESL-UHFFFAOYSA-N
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Description

4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1596350-40-1) is a high-value bicyclic heterocyclic compound featuring a unique pyrrolo[2,1-f][1,2,4]triazine scaffold with a bridgehead nitrogen atom . This structural motif is recognized as a privileged and multimodal pharmacophore in medicinal chemistry, notably for its role as a kinase inhibitor template that mimics quinazoline-based inhibitors . The scaffold is an integral component of several FDA-approved drugs and clinical candidates, including the kinase inhibitor avapritinib for unresectable or metastatic gastrointestinal stromal tumor and the broad-spectrum antiviral remdesivir . Its planar, rigid framework facilitates electron delocalization and enables precise interactions with enzyme active sites, making it a versatile core structure for developing targeted cancer therapies . Researchers leverage this compound and its derivatives in the design of inhibitors targeting a wide range of kinases, such as VEGFR-2, c-Met, EGFR, HER2, anaplastic lymphoma kinase (ALK), and the Hedgehog (Hh) signaling pathway . The methylthio substituent at the 4-position provides a strategic handle for further synthetic modification, allowing for extensive structure-activity relationship (SAR) studies . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-6-3-2-4-10(6)9-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMANGDZUBESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Targeting Kinases and Viral Enzymes

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core for Targeting Kinases and Viral Enzymes

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a uniquely privileged heterocyclic system, serving as the foundational core for a multitude of biologically active agents.[1][2] This scaffold's structural resemblance to purine bases has traditionally positioned it as a prime candidate for antiviral drug development, a hypothesis validated by the success of Remdesivir, which features this core moiety.[2][4] Beyond its antiviral prowess, the pyrrolo[2,1-f][1][2][3]triazine framework is a cornerstone in the design of potent and selective kinase inhibitors, leading to approved oncology therapeutics like Avapritinib.[4] This guide delves into the key therapeutic targets of derivatives based on this scaffold, with a specific focus on the strategic implications of substitution at the 4-position, such as with a methylthio group. We will explore the mechanistic basis for targeting critical enzymes in oncology and virology, and provide detailed, field-proven methodologies for target validation and mechanism of action studies, designed to equip researchers with a robust framework for their own discovery programs.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Platform for Therapeutic Innovation

The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle that offers a rigid and spatially defined arrangement of nitrogen atoms, making it an ideal pharmacophore for interacting with the active sites of various enzymes.[1][2] Its versatility has been demonstrated in numerous therapeutic areas, including oncology, infectious diseases, and even stress-related disorders.[1][2]

Strategic Importance of the 4-(Methylthio) Substitution

While this guide will draw upon data from a range of substituted pyrrolo[2,1-f][1][2][3]triazines, the specific inclusion of a 4-(methylthio) group warrants discussion from a medicinal chemistry perspective. The sulfur atom in a methylthio group can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, potentially serving as a crucial "hinge-binding" element within an ATP-binding pocket of a kinase. Furthermore, the lipophilicity and metabolic profile of the parent molecule can be significantly modulated by such a substitution, impacting its pharmacokinetic and pharmacodynamic properties. While direct public data on 4-(Methylthio)pyrrolo[2,1-f]triazine is scarce, the principles derived from analogous structures provide a strong foundation for predicting its potential targets and validating them experimentally.

Therapeutic Area I: Oncology - Targeting Aberrant Kinase Signaling

Kinase inhibition is a highly successful strategy in targeted cancer therapy, with numerous small molecule inhibitors approved by the FDA.[4] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly effective core for developing kinase inhibitors that target key drivers of tumor growth, proliferation, and survival.[4]

Primary Target Class: Receptor Tyrosine Kinases (RTKs)

Mechanistic Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth. The c-Met proto-oncogene encodes another RTK, which, upon activation by its ligand, hepatocyte growth factor (HGF), drives cell proliferation, motility, and invasion. Dysregulation of both pathways is common in many cancers, making dual inhibition an attractive therapeutic strategy.

Evidence for Pyrrolotriazine Scaffolds: A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were designed as potent dual inhibitors of c-Met and VEGFR-2.[5] Several compounds exhibited potent antiproliferative effects against cancer cell lines dependent on c-Met signaling, with IC50 values in the low nanomolar range.[5] Notably, compound 27a from this series showed excellent selectivity and potent inhibition of both c-Met (IC50 = 2.3 nM) and VEGFR-2 (IC50 = 5.0 nM).[5]

Table 1: Inhibitory Activity of Pyrrolotriazine Derivatives against c-Met and VEGFR-2 [5]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Antiproliferative IC50 (nM) against BaF3-TPR-Met cells
27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.16
Positive Control--> 0.71

Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) is an RTK that, when overexpressed or mutated, can lead to uncontrolled cell growth. It is a key target in several cancers, including non-small cell lung cancer and triple-negative breast cancer.[6] The development of inhibitors that can target both wild-type and mutant forms of EGFR is a significant clinical challenge.[6]

Evidence for Pyrrolotriazine Scaffolds: The pyrrolo[2,1-f]triazine scaffold has been identified as a promising backbone for developing multifaceted kinase inhibitors, including those targeting EGFR.[6] Computational studies have been employed to investigate the potential of these analogs to inhibit both wild-type and the resistant T790M mutant of EGFR.[6]

  • FGFR-1: Fibroblast Growth Factor Receptor 1 is involved in cell development and is over-expressed in several cancers. Pyrrolotriazine derivatives have shown potent activity as inhibitors of both VEGFR-2 and FGFR-1.[4]

  • IGF-1R: The Insulin-like Growth Factor 1 Receptor plays a crucial role in cell growth and is implicated in breast, prostate, and lung cancers. A 2,4-disubstituted pyrrolo-[1,2-f][1][2][3]triazine, BMS-754807, was discovered as a potent inhibitor of IGF-1R with an IC50 of 2 nM.[4]

  • MERTK: Mer-tyrosine kinase is a promising cancer target involved in cell survival and proliferation. A recent study detailed a hybrid drug design approach using the pyrrolo[2,1-f][1][2][3]triazine scaffold to develop novel MERTK inhibitors, with compound IK5 showing an IC50 of 0.36 µM against A549 lung cancer cells.[7][8]

Experimental Workflow for Kinase Target Validation

The following workflow provides a comprehensive, self-validating system for characterizing a novel compound like 4-(Methylthio)pyrrolo[2,1-f]triazine as a kinase inhibitor.

Gcluster_0Phase 1: Initial Target Engagement & Potencycluster_1Phase 2: Cellular Activity & Pathway AnalysisCETSACellular Thermal Shift Assay (CETSA)Confirms direct binding in intact cellsKinaseGloKinase-Glo® AssayDetermines in vitro IC50 against purified kinaseCETSA->KinaseGloValidates target forin vitro quantificationMTTMTT Cell Viability AssayMeasures antiproliferative effect on cancer cell linesKinaseGlo->MTTInforms dose selectionfor cellular assaysWesternBlotWestern BlottingAnalyzes inhibition of downstream signaling (e.g., p-AKT, p-ERK)MTT->WesternBlotLinks cellular phenotype topathway inhibition

Caption: Workflow for kinase inhibitor target validation.

Causality: CETSA is the foundational experiment to prove that the compound directly engages its intended target protein within the complex environment of a living cell.[9][10][11] The principle is that ligand binding increases the thermal stability of the target protein.[11]

Methodology:

  • Cell Treatment: Culture target cancer cells (e.g., A549 for MERTK, HUVECs for VEGFR-2) to ~80% confluency. Treat cells with varying concentrations of 4-(Methylthio)pyrrolo[2,1-f]triazine or vehicle control for 2 hours at 37°C.[9]

  • Thermal Challenge: Resuspend cells in a suitable buffer. Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[9]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[9] Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting or other quantitative protein detection methods like ELISA or mass spectrometry.[10][12]

  • Self-Validation: A dose-dependent increase in the amount of soluble target protein at higher temperatures, compared to the vehicle control, provides strong evidence of direct target engagement.

Causality: This biochemical assay quantifies the compound's potency by measuring its ability to inhibit the enzymatic activity of the purified target kinase.[13][14] The assay measures ATP consumption, which is inversely proportional to kinase activity.[13][15]

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, prepare kinase reactions containing the purified target kinase (e.g., recombinant VEGFR-2), its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of 4-(Methylthio)pyrrolo[2,1-f]triazine to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[16]

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well.[13][15] This reagent contains luciferase, which produces a luminescent signal in the presence of ATP.

  • Measurement: Incubate for 10 minutes to stabilize the signal and measure luminescence using a plate reader.

  • Self-Validation: The luminescent signal will be high where kinase activity is inhibited (less ATP consumed) and low where it is active. Plotting the signal against compound concentration allows for the calculation of an accurate IC50 value, quantifying the compound's potency.

Causality: This cell-based assay determines the functional consequence of target inhibition, specifically the compound's ability to reduce cell proliferation or induce cytotoxicity.[17][18] It measures the metabolic activity of viable cells.[19]

Methodology:

  • Cell Plating: Seed cancer cell lines known to be dependent on the target kinase (e.g., BaF3-TPR-Met for c-Met) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(Methylthio)pyrrolo[2,1-f]triazine for a specified period (e.g., 48-72 hours).[20]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[19][21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.[19]

  • Self-Validation: A dose-dependent decrease in absorbance indicates reduced cell viability. This data is used to calculate a GI50 (concentration for 50% growth inhibition), providing a measure of the compound's cellular potency.

Causality: This technique provides mechanistic insight by confirming that the observed cellular effects (e.g., reduced viability) are a direct result of the compound inhibiting the target kinase's signaling pathway.[23]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][12]

  • Protein Quantification and Separation: Determine the protein concentration of each lysate to ensure equal loading. Separate the proteins by size using SDS-PAGE.[24]

  • Transfer and Blocking: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of a downstream effector of the target kinase (e.g., anti-phospho-AKT for the PI3K pathway) and an antibody for the total protein as a loading control.[23] Following washes, incubate with a labeled secondary antibody.[12]

  • Detection: Detect the signal using chemiluminescence or fluorescence.

  • Self-Validation: A dose-dependent decrease in the phosphorylated downstream protein, with no change in the total protein level, confirms that the compound is inhibiting the target's signaling activity within the cell.

Therapeutic Area II: Virology - Targeting Essential Viral Enzymes

The structural similarity of the pyrrolo[2,1-f][1][2][3]triazine scaffold to purine nucleosides makes it an excellent starting point for the development of antiviral agents.[1] These compounds can target viral enzymes that are essential for replication.

Primary Viral Targets

Mechanistic Rationale: Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus. It cleaves sialic acid residues from the host cell surface, which is essential for the release of newly formed virus particles from infected cells. Inhibiting NA traps the virions at the cell surface, preventing the spread of infection.

Evidence for Pyrrolotriazine Scaffolds: Molecular docking and in vitro studies have suggested that pyrrolo[2,1-f][1][2][3]triazine derivatives can act as inhibitors of influenza neuraminidase.[1] Certain synthesized compounds demonstrated high antiviral activity against the H1N1 influenza strain with low cytotoxicity.[1]

Mechanistic Rationale: Many RNA viruses, including influenza, Ebola, and coronaviruses, rely on an RNA-dependent RNA polymerase (RdRp) to replicate their genetic material. This enzyme is not present in host cells, making it a highly selective target for antiviral drugs.

Evidence for Pyrrolotriazine Scaffolds: The most prominent example is Remdesivir, a nucleoside analog featuring the pyrrolo[2,1-f][1][2][3]triazine core.[2][4] It acts as a prodrug that is metabolized into an adenosine triphosphate analog, which then competes with natural ATP for incorporation into nascent RNA chains by the viral RdRp, leading to delayed chain termination and inhibition of viral replication. This mechanism has shown broad-spectrum activity against a range of RNA viruses.[2] Additionally, 4-aminopyrrolo-[2,1-f][1][2][3]triazine C-nucleosides have been shown to inhibit norovirus RdRp.[2]

Experimental Workflow for Antiviral Target Validation

This workflow is designed to confirm the antiviral activity of a compound and elucidate its mechanism of action against influenza virus.

Gcluster_0Phase 1: Cellular Antiviral Efficacycluster_1Phase 2: Mechanism of ActionCPECytopathic Effect (CPE) AssayDetermines EC50 in virus-infected cellsSICalculate Selectivity Index (SI)SI = CC50 / EC50CPE->SIToxicityMTT Assay (Uninfected Cells)Determines CC50 (cytotoxicity)Toxicity->SINA_AssayNeuraminidase Inhibition AssayMeasures direct inhibition of NA enzymeSI->NA_AssayProceed if compound showsselective antiviral activityTimeAdditionTime-of-Addition AssayIdentifies stage of viral lifecycle affectedNA_Assay->TimeAdditionConfirms if NA inhibition is theprimary late-stage mechanism

Caption: Workflow for antiviral compound validation.

Causality: This assay provides a direct measure of a compound's ability to protect cells from virus-induced death, thereby quantifying its antiviral efficacy.

Methodology:

  • Cell Culture: Plate host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 96-well plates.

  • Infection and Treatment: Infect the cells with a known titer of influenza virus (e.g., 100 TCID50).[20] After a 2-hour adsorption period, remove the virus inoculum and add media containing serial dilutions of 4-(Methylthio)pyrrolo[2,1-f]triazine.[20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for multiple rounds of viral replication and the development of cytopathic effects in untreated control wells.[20]

  • Quantification of Viability: Assess cell viability using a method like the MTT assay or by staining with crystal violet.

  • Self-Validation: A dose-dependent increase in cell viability in the presence of the compound indicates antiviral activity. The data is used to calculate the EC50 (50% effective concentration). The selectivity index (SI), calculated as CC50 (from uninfected cells) / EC50, must be >10 for a compound to be considered a promising, non-toxic antiviral candidate.

Causality: This biochemical assay determines if the compound's antiviral activity is due to the direct inhibition of the neuraminidase enzyme.

Methodology:

  • Reaction Setup: In a 96-well black plate, add the influenza virus (as the source of NA enzyme) to wells containing serial dilutions of 4-(Methylthio)pyrrolo[2,1-f]triazine or a known NA inhibitor (e.g., Oseltamivir) as a positive control.[25]

  • Incubation: Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[25]

  • Substrate Addition: Add a fluorogenic NA substrate (e.g., NA-Fluor™ or MUNANA).[25][26] If NA is active, it will cleave the substrate, releasing a fluorescent signal.

  • Signal Measurement: Incubate for 1 hour at 37°C, then stop the reaction.[25] Measure the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[25]

  • Self-Validation: A dose-dependent reduction in the fluorescent signal compared to the virus-only control indicates direct inhibition of neuraminidase activity. This allows for the calculation of an IC50 for NA inhibition.

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its proven success as a core for both kinase inhibitors in oncology and essential enzyme inhibitors in virology underscores its therapeutic potential. A compound such as 4-(Methylthio)pyrrolo[2,1-f]triazine stands as a compelling candidate for investigation against these target classes. The strategic application of a robust, self-validating experimental workflow, beginning with direct target engagement assays like CETSA and progressing through biochemical and cell-based functional assays, is critical for efficiently identifying and validating its therapeutic potential. By systematically applying the principles and protocols outlined in this guide, researchers can effectively de-risk and advance novel pyrrolotriazine-based compounds toward clinical development.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided here.

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,1-f]triazine nucleus, a nitrogen-rich bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases makes it a versatile framework for the design of novel therapeutics.[1] This guide provides an in-depth analysis of the pyrrolo[2,1-f]triazine core, covering its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological activity. We will explore its crucial role in the development of potent antiviral agents and targeted kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolo[2,1-f]triazine Core: A Foundation for Diverse Biological Activity

The pyrrolo[2,1-f]triazine scaffold is a fused heterocyclic system containing a pyrrole ring fused to a 1,2,4-triazine ring. This unique arrangement of heteroatoms allows for a multitude of interactions with biological targets, particularly through hydrogen bonding.[2] Its bioisosteric relationship with naturally occurring purines has made it a cornerstone in the development of nucleoside and non-nucleoside analogs with a broad spectrum of pharmacological activities.[1][3]

The versatility of the pyrrolo[2,1-f]triazine core is evident in its presence in both antiviral and anticancer drugs.[2][4] This dual applicability underscores the scaffold's ability to be tailored for high-affinity binding to diverse protein targets, including viral polymerases and protein kinases. The following sections will delve into the synthetic strategies that provide access to this important heterocyclic system and explore its therapeutic applications in detail.

Synthesis of the Pyrrolo[2,1-f]triazine Scaffold: Key Methodologies

The construction of the pyrrolo[2,1-f]triazine core can be approached through several synthetic routes, broadly categorized by the starting materials and the ring-closing strategy. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule, scalability, and safety considerations.

Synthesis from Pyrrole Derivatives: A Common and Versatile Approach

A frequently employed strategy involves the construction of the triazine ring onto a pre-existing pyrrole derivative. This approach offers a high degree of control over the substituents on the pyrrole moiety. A notable example is the scalable synthesis of the pyrrolo[2,1-f]triazin-4-amine core, a key intermediate for the antiviral drug Remdesivir.[5]

Experimental Protocol: Scalable Synthesis of Pyrrolo[2,1-f]triazin-4-amine [5]

  • N-Amination of 2-Cyanopyrrole: To a stirred solution of anhydrous dimethylformamide (DMF) at 0–5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, maintaining the temperature between 5 and 10 °C. Stir for 30–40 minutes at this temperature.

  • Add a solution of monochloramine in methyl tert-butyl ether (MTBE) to the reaction mixture, keeping the internal temperature between 0 and 5 °C. Monitor the reaction progress by HPLC.

  • Cyclization with Formamidine Acetate: After completion of the N-amination, add formamidine acetate to the reaction mixture.

  • Heat the mixture to facilitate the cyclization and formation of the triazine ring.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water and then with MTBE.

  • Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f]triazin-4-amine as a crystalline solid.[5]

Causality Behind Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the pyrrole nitrogen, making it nucleophilic enough to react with the aminating agent. The choice of monochloramine allows for the direct introduction of the N-amino group. The subsequent cyclization with formamidine acetate provides the atoms necessary to form the triazine ring in a regioselective manner. This multi-step, one-pot procedure is designed for scalability and efficiency, minimizing isolation steps and maximizing yield.[5]

Synthesis via 1,3-Dipolar Cycloaddition

Another powerful method for constructing the pyrrolo[2,1-f]triazine skeleton involves a [3+2] cycloaddition reaction. This approach is particularly useful for accessing highly substituted derivatives.

Experimental Protocol: Synthesis of Disubstituted Pyrrolo[2,1-f]triazines via Cycloaddition [1]

  • Formation of the Triazinium Salt: To a solution of a 3,5-disubstituted-1,2,4-triazine in absolute dichloroethane, add triethyloxonium tetrafluoroborate.

  • Stir the reaction mixture at room temperature for 1–3 hours to form the corresponding 1-ethyl-1,2,4-triazin-1-ium tetrafluoroborate.

  • Isolate the triazinium salt by filtration and recrystallize from absolute ethanol.

  • Cycloaddition Reaction: In a separate vessel, dissolve the isolated triazinium salt and dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent such as absolute dioxane.

  • Heat the reaction mixture to initiate the 1,3-dipolar cycloaddition. The reaction time can vary from hours to days depending on the substrates.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrrolo[2,1-f]triazine-5,6-dicarboxylate.[1]

Causality Behind Experimental Choices: The alkylation of the 1,2,4-triazine with triethyloxonium tetrafluoroborate generates a reactive triazinium ylide in situ. This ylide acts as the 1,3-dipole in the cycloaddition reaction with an electron-deficient alkyne like DMAD, which serves as the dipolarophile. This method provides a convergent approach to highly functionalized pyrrolo[2,1-f]triazines, where the substituents on both the triazine and the incoming dipolarophile can be varied to generate a library of compounds for structure-activity relationship studies.[1]

Diagram of Synthetic Strategies

G cluster_0 Synthesis from Pyrrole Derivatives cluster_1 Synthesis via 1,3-Dipolar Cycloaddition 2-Cyanopyrrole 2-Cyanopyrrole N-Amination N-Amination 2-Cyanopyrrole->N-Amination NaH, ClNH2 N-amino-2-cyanopyrrole N-amino-2-cyanopyrrole N-Amination->N-amino-2-cyanopyrrole Cyclization Cyclization N-amino-2-cyanopyrrole->Cyclization Formamidine acetate Pyrrolo[2,1-f]triazin-4-amine Pyrrolo[2,1-f]triazin-4-amine Cyclization->Pyrrolo[2,1-f]triazin-4-amine 1,2,4-Triazine 1,2,4-Triazine Alkylation Alkylation 1,2,4-Triazine->Alkylation Et3OBF4 Triazinium salt Triazinium salt Alkylation->Triazinium salt Cycloaddition Cycloaddition Triazinium salt->Cycloaddition Substituted Pyrrolo[2,1-f]triazine Substituted Pyrrolo[2,1-f]triazine Cycloaddition->Substituted Pyrrolo[2,1-f]triazine Alkyne Alkyne Alkyne->Cycloaddition Heat

Caption: General synthetic routes to the pyrrolo[2,1-f]triazine core.

Therapeutic Applications: From Antivirals to Anticancer Agents

The pyrrolo[2,1-f]triazine scaffold is at the heart of several clinically important drugs and a multitude of investigational agents. Its therapeutic utility spans two major areas: infectious diseases and oncology.

Antiviral Activity: The Case of Remdesivir

The most prominent example of a pyrrolo[2,1-f]triazine-based drug is Remdesivir (Veklury®), a broad-spectrum antiviral agent that gained emergency use authorization for the treatment of COVID-19.[2] Remdesivir is a prodrug of a nucleoside analog that targets viral RNA-dependent RNA polymerase (RdRp).[6][7]

Mechanism of Action of Remdesivir

Remdesivir, as a prodrug, is metabolized within the host cell to its active triphosphate form, GS-441524 triphosphate (RDV-TP).[6] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The incorporation of RDV-TP leads to delayed chain termination, thereby halting viral replication.[7][8] A key feature of its mechanism is the "delayed chain termination," where the polymerase continues to add a few more nucleotides after incorporating RDV-TP before replication is arrested.[7] This subtle yet critical action makes it an effective inhibitor of the viral replication machinery.

Diagram of Remdesivir's Mechanism of Action

G Remdesivir (Prodrug) Remdesivir (Prodrug) Host Cell Host Cell Remdesivir (Prodrug)->Host Cell Metabolism Metabolism Host Cell->Metabolism Host kinases RDV-TP (Active Metabolite) RDV-TP (Active Metabolite) Metabolism->RDV-TP (Active Metabolite) Viral RdRp Viral RdRp RDV-TP (Active Metabolite)->Viral RdRp Competes with ATP Viral RNA Synthesis Viral RNA Synthesis Viral RdRp->Viral RNA Synthesis Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination Delayed termination

Caption: Mechanism of action of the antiviral drug Remdesivir.

Structure-Activity Relationship (SAR) for Antiviral Activity

The development of Remdesivir and other pyrrolo[2,1-f]triazine-based antivirals has generated valuable SAR insights. The C4-amino group is crucial for its activity, as it mimics the amino group of adenine. Modifications to the ribose moiety and the phosphoramidate prodrug group were systematically optimized to enhance cell permeability and metabolic activation to the active triphosphate form. For non-nucleoside pyrrolo[2,1-f]triazine antivirals, studies have suggested that an unsubstituted aromatic group at position 2 and an aromatic moiety with a hydrogen bond acceptor at position 4 of the core are favorable for activity against influenza virus.[1]

Anticancer Activity: Targeting Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrrolo[2,1-f]triazine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[2][4]

Avapritinib: A Potent KIT and PDGFRA Inhibitor

Avapritinib (Ayvakit®) is a clinically approved kinase inhibitor for the treatment of gastrointestinal stromal tumors (GIST) harboring specific mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[2] It is a type I kinase inhibitor, meaning it binds to the active conformation of the kinase.

Mechanism of Action of Avapritinib

Avapritinib potently and selectively inhibits the constitutively active mutant forms of KIT and PDGFRA kinases, such as the KIT D816V mutation that is a key driver in systemic mastocytosis.[9] By binding to the ATP-binding pocket of these kinases, Avapritinib blocks the downstream signaling pathways that promote cell proliferation and survival.[10] This targeted inhibition leads to the death of cancer cells that are dependent on the aberrant signaling from these mutant kinases.[9]

Diagram of Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives

G Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Kinase ATP-binding pocket Kinase ATP-binding pocket Pyrrolo[2,1-f]triazine Inhibitor->Kinase ATP-binding pocket Binds to Phosphorylation Phosphorylation Kinase ATP-binding pocket->Phosphorylation Inhibition Inhibition Kinase ATP-binding pocket->Inhibition ATP ATP ATP->Kinase ATP-binding pocket Blocked by inhibitor Substrate Substrate Substrate->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: General mechanism of kinase inhibition by pyrrolo[2,1-f]triazine-based drugs.

Structure-Activity Relationships for Kinase Inhibitors

Extensive SAR studies have been conducted on pyrrolo[2,1-f]triazine derivatives as kinase inhibitors, targeting a range of kinases including VEGFR-2, c-Met, EGFR, and PI3K.

Target Kinase(s)Key Structural Features and SAR InsightsIC50 Values
VEGFR-2 / EGFR - A 3-hydroxyphenylamino group at C4 is critical for activity. - Small alkyl or alkoxy groups at C5 and C6 can enhance potency.23 nM - 100 nM[4]
c-Met / VEGFR-2 - A specific substitution pattern on the C2 and C4 anilino rings is crucial for dual inhibition. - Compound 27a showed potent dual inhibitory activity.c-Met: 2.3 nM, VEGFR-2: 5.0 nM[11]
PI3Kα / PI3Kδ - 6-aminocarbonyl derivatives show selective activity. - Compound 14a demonstrated potent and selective inhibition of p110α and p110δ.p110α: 122 nM, p110δ: 119 nM[12]

The data clearly indicates that subtle modifications to the substituents on the pyrrolo[2,1-f]triazine core can significantly impact both the potency and selectivity of these compounds against different kinase targets. For instance, the presence of a methyl group on the pyrrole ring has been shown to be crucial for activity against certain kinases.[4]

Pharmacokinetic Properties

Several pyrrolo[2,1-f]triazine-based kinase inhibitors have demonstrated favorable pharmacokinetic profiles in preclinical studies. For example, a dual c-Met/VEGFR-2 inhibitor showed a good half-life and low clearance in rats, suggesting its potential for in vivo efficacy.[4] Similarly, a PI3K inhibitor from this class also exhibited promising pharmacokinetic properties.[12] These findings highlight the drug-like properties of the pyrrolo[2,1-f]triazine scaffold, making it an attractive starting point for the development of orally bioavailable drugs.

Future Perspectives and Conclusion

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its success, exemplified by the approved drugs Remdesivir and Avapritinib, is a testament to its favorable physicochemical and drug-like properties. The ongoing research into novel derivatives targeting a wide array of biological targets, including kinases involved in pain signaling, suggests that the full therapeutic potential of this scaffold is yet to be realized.[13]

Future efforts in this field will likely focus on:

  • Exploring new therapeutic areas: Expanding the application of pyrrolo[2,1-f]triazine derivatives to other diseases, such as inflammatory disorders and neurodegenerative diseases.

  • Developing next-generation inhibitors: Designing novel analogs with improved potency, selectivity, and resistance profiles against emerging drug-resistant mutations.

  • Fine-tuning pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical utility.

References

  • Bioactive Pyrrolo[2,1-f][1][2][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][4]triazine of Remdesivir. ACS Publications. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. Available at: [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available at: [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][4]triazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][4]triazine derivatives and their antibacterial activity. ResearchGate. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][4]triazine: the parent moiety of antiviral drug remdesivir. SpringerLink. Available at: [Link]

  • Remdesivir. Wikipedia. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Avapritinib: Mechanism of Action. YouTube. Available at: [Link]

  • Discovery of pyrrolo[2,1-f][1][2][4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research. Available at: [Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][4]triazine of Remdesivir. ACS Publications. Available at: [Link]

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. National Institutes of Health. Available at: [Link]

  • Avapritinib. PubChem. Available at: [Link]

  • Avapritinib. Massive Bio. Available at: [Link]

  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. Gilead. Available at: [Link]

  • What is the mechanism of Avapritinib?. Patsnap Synapse. Available at: [Link]

  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Cureus. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Methylsulfanyl)pyrrolo[2,1-f]triazine: Properties, Synthesis, and Therapeutic Potential

An In-Depth Technical Guide to 4-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine: Properties, Synthesis, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, a derivative of the medicinally significant pyrrolo[2,1-f][1][2][3]triazine scaffold. While direct experimental data for this specific analogue is not extensively available in public literature, this document extrapolates its physicochemical properties, proposes a viable synthetic route, and discusses its potential as a therapeutic agent based on the well-established characteristics of the core heterocyclic system.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique bicyclic heterocycle with a bridgehead nitrogen atom that has garnered significant attention in drug discovery.[2][4] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4] Its structural similarity to purine nucleosides has made it a particularly attractive candidate for the development of antiviral and anticancer agents.[1][4]

The most prominent example of a drug featuring this core is Remdesivir , a broad-spectrum antiviral medication that has been utilized in the treatment of RNA virus infections.[2] The pyrrolo[2,1-f][1][2][3]triazine moiety is a crucial component of Remdesivir, contributing to its mechanism of action.[2][5] Beyond its antiviral properties, derivatives of this scaffold have shown promise as inhibitors of various kinases, including c-Met and VEGFR-2, which are implicated in cancer progression.[6] The demonstrated therapeutic potential of this heterocyclic system underscores the importance of exploring novel derivatives such as 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Physicochemical Properties of 4-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Based on the structure of the parent pyrrolo[2,1-f][1][2][3]triazine and the introduction of a methylsulfanyl group at the 4-position, the following physicochemical properties can be predicted.

PropertyPredicted Value
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Likely a solid at room temperature, potentially crystalline.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
pKa The triazine ring system imparts basic character, with predicted pKa values influenced by the electron-donating nature of the methylsulfanyl group.

Proposed Synthesis of 4-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

A plausible synthetic route to 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine can be devised based on established methods for the synthesis of the core scaffold and subsequent functionalization.[2][7] A key intermediate for this synthesis is pyrrolo[2,1-f][1][2][3]triazin-4-amine.[7][8][9]

Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (Intermediate)

An optimized, gram-scale synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine has been reported with an overall yield of 85%.[7] This typically involves the cyclization of a suitably substituted pyrrole precursor.[2]

Conversion to 4-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

The conversion of the 4-amino group to a methylsulfanyl group can be achieved through a Sandmeyer-type reaction followed by nucleophilic substitution with a methylthiolate source.

Step-by-step Experimental Protocol:

  • Diazotization of the Amine:

    • Dissolve pyrrolo[2,1-f][1][2][3]triazin-4-amine in a suitable acidic medium (e.g., aqueous HCl or HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Thiomethylation:

    • In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) or a similar methylthiolate reagent.

    • Slowly add the freshly prepared diazonium salt solution to the thiomethoxide solution. Effervescence (release of N₂) should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Synthesis_WorkflowAPyrrolo[2,1-f][1,2,4]triazin-4-amineR11. NaNO2, HCl2. 0-5 °CA->R1BDiazonium Salt IntermediateR2NaSMeB->R2C4-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazineR1->BR2->C

Caption: Proposed synthetic workflow for 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Structural Elucidation and Characterization

The identity and purity of the synthesized 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine would be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole and triazine ring protons, as well as a characteristic singlet for the S-CH₃ protons (likely in the range of 2.0-3.0 ppm).
¹³C NMR Resonances for all carbon atoms in the molecule, including the methyl carbon of the methylsulfanyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (165.22). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the heterocyclic rings.
Melting Point A sharp melting point would indicate a high degree of purity.

Potential Therapeutic Applications and Future Directions

The introduction of a methylsulfanyl group at the 4-position of the pyrrolo[2,1-f][1][2][3]triazine scaffold is expected to modulate its biological activity. The sulfur atom can participate in various non-covalent interactions with biological targets and can also influence the molecule's metabolic stability and pharmacokinetic profile.

Given the known activities of the parent scaffold, 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Antiviral Agents: As analogues of the core of Remdesivir, these compounds warrant investigation for activity against a range of RNA viruses.[1][2]

  • Anticancer Agents: The pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a potent inhibitor of kinases involved in cancer, such as c-Met and VEGFR-2.[6] The methylsulfanyl derivative should be screened for similar inhibitory activities.

  • Kinase Inhibitors: The scaffold is a versatile template for the design of inhibitors for various other kinases implicated in inflammatory and autoimmune diseases.[2]

Future research should focus on the synthesis and biological evaluation of 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. Structure-activity relationship (SAR) studies, involving modifications of the methylsulfanyl group and substitutions at other positions of the heterocyclic core, will be crucial for optimizing its therapeutic potential.

Logical_RelationshipsCorePyrrolo[2,1-f][1,2,4]triazine(Privileged Scaffold)Derivative4-(Methylsulfanyl) DerivativeCore->DerivativeSubstitutionAntiviralAntiviral Activity(e.g., RNA Viruses)Core->AntiviralEstablished ActivityAnticancerAnticancer Activity(e.g., Kinase Inhibition)Core->AnticancerEstablished ActivityPropertiesModulated Physicochemical& Pharmacokinetic PropertiesDerivative->PropertiesProperties->AntiviralPotentially EnhancedProperties->AnticancerPotentially Enhanced

Caption: Relationship between the core scaffold, the derivative, and potential therapeutic applications.

Conclusion

While 4-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is not a widely characterized compound, its core scaffold represents a highly valuable pharmacophore in modern drug discovery. This guide provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. The proposed synthetic route is based on established chemical transformations, and the predicted properties offer a starting point for further investigation. The exploration of this and other novel derivatives of the pyrrolo[2,1-f][1][2][3]triazine system holds significant promise for the development of new medicines to address unmet medical needs.

References

  • Gribova, Z., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Singh, R., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society. Available at: [Link]

  • Chemsrc. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine | CAS#:159326-68-8. Chemsrc.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. PubChem Compound Database. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H). Beilstein-journals.org. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Researchgate.net. Available at: [Link]

  • Le, T., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][3]triazine. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. Researchgate.net. Available at: [Link]

  • Wang, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein-journals.org. Available at: [Link]

  • ACS Publications. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. pubs.acs.org. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Pubmed Central. Available at: [Link]

  • Sunshine Pharma. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine CAS 159326-68-6. Chinasunshinepharma.com. Available at: [Link]

Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of 4-(Methylthio)pyrrolo[2,1-f]triazine from Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents, including kinase inhibitors and antiviral drugs like Remdesivir.[1][4] This document provides a comprehensive technical guide for the multi-step synthesis of 4-(Methylthio)pyrrolo[2,1-f]triazine, a key analog for further drug development and structure-activity relationship (SAR) studies. Starting from the readily available and economical feedstock, pyrrole, this guide details a robust and logical synthetic pathway. Each step is accompanied by a detailed protocol, mechanistic insights, and justifications for the selected methodologies, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine creates a unique bridgehead nitrogen heterocycle with a distinct electronic and spatial arrangement. This structure has proven to be an exceptional scaffold for interacting with various biological targets.[4] Its isosteric relationship to naturally occurring purines allows it to function as an effective mimic in biological systems, leading to potent inhibition of enzymes such as viral RNA-dependent RNA polymerase and various protein kinases.[1] The derivatization of this core, particularly at the 4-position, allows for the fine-tuning of its pharmacological properties. The introduction of a methylthio (-SMe) group, as detailed herein, provides a valuable handle for metabolic studies and for further chemical modification, such as through Liebeskind-Srogl cross-coupling reactions.[5]

Overall Synthetic Strategy

The synthesis of 4-(Methylthio)pyrrolo[2,1-f]triazine from pyrrole is a multi-step process that requires careful strategic planning. The chosen pathway is designed for efficiency and scalability, building the heterocyclic system sequentially. The core logic involves:

  • Functionalization of Pyrrole: Introduction of a carbonyl group at the C2 position, which is the most reactive site for electrophilic substitution.

  • Amide Formation: Conversion of the aldehyde to a more stable carboxamide functionality.

  • N-N Bond Formation: Introduction of an amino group onto the pyrrole nitrogen, a critical step for building the triazine ring.

  • Triazine Ring Cyclization: Intramolecular condensation to form the fused bicyclic pyrrolotriazinone system.

  • Activation for Substitution: Conversion of the resulting lactam (triazinone) into a reactive leaving group (chloride).

  • Thiomethylation: Nucleophilic aromatic substitution to install the final methylthio group.

This strategic sequence is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow Pyrrole Pyrrole P2C Pyrrole-2-carbaldehyde Pyrrole->P2C Step 1: Vilsmeier-Haack Formylation PyrroleAmide 1H-Pyrrole-2-carboxamide P2C->PyrroleAmide Step 2: Oxidative Amidation NAminoAmide 1-Amino-1H-pyrrole-2-carboxamide PyrroleAmide->NAminoAmide Step 3: N-Amination Triazinone Pyrrolo[2,1-f]triazin-4(3H)-one NAminoAmide->Triazinone Step 4: Intramolecular Cyclization ChloroTriazine 4-Chloropyrrolo[2,1-f]triazine Triazinone->ChloroTriazine Step 5: Chlorination Target 4-(Methylthio)pyrrolo[2,1-f]triazine ChloroTriazine->Target Step 6: Nucleophilic Substitution (SNAr)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediate - Pyrrolo[2,1-f]triazin-4(3H)-one

This section details the construction of the core heterocyclic scaffold from the pyrrole starting material.

Step 1: Vilsmeier-Haack Formylation of Pyrrole

Principle and Justification: The Vilsmeier-Haack reaction is a highly reliable and efficient method for the formylation of electron-rich heterocycles like pyrrole.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the pyrrole ring.[7] Due to the electron-donating nature of the nitrogen atom, substitution occurs preferentially at the C2 (α) position.[6]

G cluster_mech Vilsmeier-Haack Mechanism DMF DMF VR Vilsmeier Reagent (Electrophile) DMF->VR + POCl3 POCl3 POCl3->VR Intermediate Iminium Ion Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Attack on Vilsmeier Reagent Product Pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (Step 1):

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve pyrrole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium acetate or sodium hydroxide solution to neutralize the acid. The product, pyrrole-2-carbaldehyde, often precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Parameter Value Reference
Starting MaterialPyrrole[8]
Key ReagentsDMF, POCl₃[6][7]
SolventDMF / DCM[6]
Temperature0 °C to 50 °C[7]
Typical Yield75-90%[6]
Step 2: Oxidative Amidation of Pyrrole-2-carbaldehyde

Principle and Justification: This step converts the aldehyde into a primary carboxamide. While traditional methods involve a two-step oxidation-amidation sequence, a modern and more efficient approach is a direct oxidative amidation. This protocol utilizes an inexpensive catalyst system to generate a reactive acyl radical intermediate from the aldehyde, which is then trapped by an ammonia source.[9] This method avoids harsh oxidizing agents and simplifies the workflow.

Experimental Protocol (Step 2):

  • Reaction Setup: To a solution of pyrrole-2-carbaldehyde (1.0 equiv.) in a suitable solvent such as acetonitrile, add ammonium chloride (NH₄Cl, 2.0 equiv.) as the ammonia source.

  • Catalyst Addition: Add catalytic amounts of tetrabutylammonium iodide (nBu₄NI, 0.1 equiv.).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv.) dropwise as the oxidant.

  • Reaction: Stir the mixture at 60 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1H-pyrrole-2-carboxamide can be purified by column chromatography on silica gel.

Step 3: N-Amination of 1H-Pyrrole-2-carboxamide

Principle and Justification: This is the key step for introducing the N-N bond required for the triazine ring. The pyrrole nitrogen acts as a nucleophile, attacking an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) are effective reagents for this transformation.[10][11][12] An efficient method involves the in situ generation of chloramine from sodium hypochlorite and ammonia, which then aminates the deprotonated pyrrole nitrogen.[13]

Experimental Protocol (Step 3):

  • Reaction Setup: Dissolve 1H-pyrrole-2-carboxamide (1.0 equiv.) in a solvent mixture such as MTBE or THF and water.

  • Base and Ammonia Source: Add aqueous sodium hydroxide (NaOH, ~3.0 equiv.) and ammonium chloride (NH₄Cl, ~1.5 equiv.).

  • Amination: Cool the mixture to 0 °C and add a solution of sodium hypochlorite (NaClO, ~1.2 equiv., commercial bleach) dropwise. The reaction is typically rapid.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification: Quench the reaction with sodium sulfite solution. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-amino-1H-pyrrole-2-carboxamide is often used in the next step without extensive purification.

Step 4: Intramolecular Cyclization to Pyrrolo[2,1-f]triazin-4(3H)-one

Principle and Justification: The 1-amino-1H-pyrrole-2-carboxamide intermediate contains all the necessary atoms to form the fused triazinone ring. Upon heating, often under basic or acidic conditions, the terminal amino group can undergo an intramolecular cyclodehydration with the carboxamide to form the stable, six-membered triazinone ring.[5][13]

Experimental Protocol (Step 4):

  • Reaction Setup: Dissolve the crude 1-amino-1H-pyrrole-2-carboxamide from the previous step in a high-boiling solvent like xylene or N-methyl-2-pyrrolidone (NMP).

  • Cyclization: Add a catalytic amount of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation.

  • Reaction: Heat the mixture to reflux (120-150 °C) for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid and wash with a non-polar solvent like hexanes. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield pure pyrrolo[2,1-f]triazin-4(3H)-one.

Part 2: Final Elaboration to 4-(Methylthio)pyrrolo[2,1-f]triazine

Step 5: Chlorination of Pyrrolo[2,1-f]triazin-4(3H)-one

Principle and Justification: To introduce the methylthio group via nucleophilic substitution, the hydroxyl group of the lactam tautomer of the triazinone must be converted into a good leaving group. Phosphorus oxychloride (POCl₃) is a classic and highly effective reagent for converting heterocyclic ketones and lactams into their corresponding chloro-derivatives.[1][14] This step activates the C4 position for the subsequent SNAr reaction.

Experimental Protocol (Step 5):

  • Reaction Setup: Place the pyrrolo[2,1-f]triazin-4(3H)-one (1.0 equiv.) in a flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.), which can also serve as the solvent. A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Work-up and Purification: After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice and neutralize with a base such as sodium bicarbonate solution. Extract the product, 4-chloropyrrolo[2,1-f]triazine, into an organic solvent like ethyl acetate or DCM. Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.

Step 6: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

Principle and Justification: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the triazine ring, further activated by the bridgehead nitrogen, makes the C4 position highly susceptible to attack by nucleophiles.[15] The chlorine atom installed in the previous step is an excellent leaving group and is readily displaced by the potent sulfur nucleophile, sodium thiomethoxide (NaSMe), to yield the target compound.[16]

Experimental Protocol (Step 6):

  • Reaction Setup: Dissolve 4-chloropyrrolo[2,1-f]triazine (1.0 equiv.) in an aprotic polar solvent such as THF or DMF under a nitrogen atmosphere.

  • Nucleophile Addition: Add a solution of sodium thiomethoxide (NaSMe, 1.2-1.5 equiv.) in THF or add it as a solid portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is typically fast and can be monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-(Methylthio)pyrrolo[2,1-f]triazine.

Parameter Value Reference
Starting Material4-Chloropyrrolo[2,1-f]triazine[1][14]
Key ReagentSodium thiomethoxide (NaSMe)[15][16]
SolventTHF or DMF[15]
TemperatureRoom Temperature[16]
Typical Yield>80%[15]

References

  • Sharma, A., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. Available from: [Link]

  • Pérez-Vásquez, A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Pharmaceuticals, 16(11), 1515. Available from: [Link]

  • Ahmad, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(9), 1461-1477. Available from: [Link]

  • Tsunoda, S., et al. (1976). The Reactions of 2-Substituted 4-Chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with Several Nucleophiles. Bulletin of the Chemical Society of Japan, 49(2), 487–492. Available from: [Link]

  • Kelly, C. B., et al. (2014). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Organic Letters, 16(15), 4054–4057. Available from: [Link]

  • Wang, H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12389–12398. Available from: [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11. Available from: [Link]

  • Warren, J. D., & Press, J. B. (2008). The Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons.
  • Dow AgroSciences LLC. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents. WO2001028997A2.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. Available from: [Link]

  • Kim, J. H., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1786. Available from: [Link]

  • Kelly, C. B., et al. (2014). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available from: [Link]

  • Kim, J. H., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. Available from: [Link]

  • Kumar, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27396. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 246. Available from: [Link]

  • Kennedy, C. R., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

  • Laha, J. K., et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. Chemical Communications, 59(68), 10259-10262. Available from: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 4-(Methylthio)pyrrolo[2,1-f]triazine (MTPT), a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system that has emerged as a cornerstone in the development of modern therapeutics.[2][4][5][6] Its unique structural and electronic properties have made it an integral component of both antiviral agents, such as the FDA-approved remdesivir, and a growing arsenal of targeted cancer therapies.[2][4] A significant number of kinase inhibitors, the vanguard of targeted cancer treatment, are built upon this versatile scaffold.[5][6] These compounds have shown remarkable efficacy in inhibiting a range of kinases implicated in tumorigenesis, including VEGFR-2, c-Met, and the TAM (TYRO-3, AXL, MERTK) family of receptor tyrosine kinases.[3][7][8]

This document provides a detailed experimental guide for the initial characterization of a novel compound, 4-(Methylthio)pyrrolo[2,1-f]triazine (referred to herein as MTPT), a potent and selective inhibitor of MER Tyrosine Kinase (MERTK). MERTK is a compelling target in oncology, as its aberrant activation promotes cancer cell survival, proliferation, and chemoresistance, while also suppressing the innate anti-tumor immune response.[7][8][9]

These protocols are designed for researchers in oncology, cell biology, and drug development to reliably assess the cellular activity of MTPT. The guide will proceed from foundational cytotoxicity assessments to direct target engagement and mechanism-of-action studies, culminating in a long-term functional assay. Each protocol is structured to be self-validating, providing clear rationale and expected outcomes.

Part 1: Foundational Assessment: Determining Cellular Potency (IC50)

The initial and most critical step in evaluating any new compound is to determine its effective concentration range. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological process, in this case, cell proliferation. This is achieved by treating a relevant cancer cell line with a range of MTPT concentrations and measuring cell viability after a defined period.

Causality and Experimental Rationale
  • Cell Line Selection: The choice of cell line is paramount. We recommend using a cell line with demonstrated MERTK expression and dependency. The A549 non-small cell lung cancer (NSCLC) cell line is a well-documented model for MERTK inhibitor studies and is used as an example here.[7]

  • Assay Principle: We will utilize a luminescence-based cell viability assay (e.g., CellTiter-Glo®). This assay quantifies ATP, an indicator of metabolically active, viable cells. The luminescent signal is directly proportional to the number of living cells, providing a robust and sensitive readout.

  • Dose-Response Curve: A serial dilution of MTPT is used to generate a dose-response curve. This allows for the precise calculation of the IC50 value, which is the concentration of MTPT that reduces cell viability by 50%.

Experimental Workflow: IC50 Determination

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition Harvest Harvest & Count A549 Cells Seed Seed 5,000 cells/well in 96-well plates Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare Serial Dilutions of MTPT (e.g., 1 nM to 100 µM) Treat Add MTPT dilutions to respective wells Prepare->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Equilibrate Equilibrate Plate to Room Temperature AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Lyse cells (2 min shake) AddReagent->Lyse Read Read Luminescence Lyse->Read

Caption: Workflow for determining the IC50 value of MTPT.

Detailed Protocol: IC50 Determination using CellTiter-Glo®
  • Cell Seeding (Day 1):

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA, neutralize, and count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells) into each well of a solid white, 96-well microplate. Include wells for "vehicle control" (DMSO) and "no cells" (media only for background).

    • Incubate the plate overnight to allow cells to attach.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 10 mM stock solution of MTPT in 100% dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series of MTPT in culture medium to create 2X working concentrations. A typical 10-point curve might range from 200 µM down to 2 nM.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate MTPT dilution or vehicle control (e.g., 0.1% DMSO in media) to each well.

    • Incubate the plate for 72 hours.

  • Data Acquisition (Day 5):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (media only wells) from all other readings.

    • Normalize the data by setting the average vehicle control signal to 100% viability.

    • Plot the normalized viability (%) against the log of the MTPT concentration.

    • Use a non-linear regression analysis (four-parameter variable slope) to fit the curve and calculate the IC50 value.

Data Presentation: Example IC50 Results
CompoundTarget Cell LineIncubation Time (h)IC50 (nM) [95% C.I.]
MTPTA549 (NSCLC)728.5 [7.2 - 10.1]
Positive Control (e.g., UNC2025)A549 (NSCLC)7212.1 [10.5 - 13.9]

Part 2: Target Engagement and Mechanism of Action (MOA)

After establishing the cytotoxic potency of MTPT, the next crucial step is to confirm that it engages its intended molecular target, MERTK, within the cancer cells. A direct way to measure the activity of a kinase inhibitor is to assess the phosphorylation status of its target. Inhibition of MERTK should lead to a dose-dependent decrease in its auto-phosphorylation.

Causality and Experimental Rationale
  • Western Blotting: This widely used technique allows for the detection of specific proteins in a complex mixture. We will use antibodies that specifically recognize the phosphorylated form of MERTK (p-MERTK) and total MERTK protein.

  • Target Engagement: A reduction in the p-MERTK signal, relative to the total MERTK signal, upon treatment with MTPT provides direct evidence that the compound is entering the cell and inhibiting the kinase activity of its target.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes, validating the observed changes in p-MERTK levels.

MERTK Signaling Pathway

Gas6 Gas6 (Ligand) MERTK MERTK Receptor Gas6->MERTK Binds Dimer Dimerization & Auto-phosphorylation MERTK->Dimer PI3K PI3K Dimer->PI3K Activates MTPT MTPT MTPT->Dimer Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Simplified MERTK signaling pathway inhibited by MTPT.

Detailed Protocol: Western Blot for p-MERTK
  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency on the day of lysis.

    • Once attached, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-16 hours to reduce basal kinase activity.

    • Treat cells with various concentrations of MTPT (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 1-2 hours.

  • Protein Extraction:

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-MERTK, rabbit anti-total-MERTK, mouse anti-GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, normalize the p-MERTK signal to the total MERTK signal. This ratio indicates the level of MERTK activation.

Data Presentation: Example Western Blot Results
MTPT Conc. (nM)p-MERTK / Total MERTK (Relative Density)
0 (Vehicle)1.00
100.65
500.21
2500.05
1000<0.01

Part 3: Advanced Functional Assessment: Clonogenic Survival

To move beyond short-term viability and acute target inhibition, a clonogenic (colony formation) assay is employed. This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for measuring the long-term cytotoxic effects of a compound, as it integrates effects on proliferation, cell cycle, and cell death over an extended period.[10][11]

Causality and Experimental Rationale
  • Long-Term Efficacy: While a 72-hour viability assay measures immediate cytotoxic or cytostatic effects, the clonogenic assay determines if the inhibition of MERTK by MTPT leads to a sustained loss of proliferative capacity.

  • Biological Relevance: This assay more closely mimics the process of tumor growth from a small number of cells and provides a more rigorous test of a compound's potential anti-cancer activity.

Experimental Workflow: Colony Formation Assay

cluster_0 Day 1: Seeding cluster_1 Day 2-12: Treatment cluster_2 Day 12-14: Staining & Analysis Harvest Harvest & Count A549 Cells Seed Seed 500 cells/well in 6-well plates Harvest->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Add Media with MTPT (e.g., 0.5x, 1x, 2x IC50) Incubate2 Incubate for 10-14 days Treat->Incubate2 Refresh Refresh Media with MTPT every 3-4 days Incubate2->Refresh Wash Wash with PBS Fix Fix with Methanol Wash->Fix Stain Stain with Crystal Violet Fix->Stain Count Wash, Dry & Count Colonies Stain->Count

Caption: Workflow for the clonogenic (colony formation) assay.

Detailed Protocol: Clonogenic Assay
  • Cell Seeding (Day 1):

    • Prepare a single-cell suspension of A549 cells.

    • Seed 500 cells per well in 6-well plates containing 2 mL of complete culture medium.

    • Gently swirl the plates to ensure even distribution.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment (Day 2 onwards):

    • The next day, replace the medium with fresh medium containing MTPT at various concentrations (e.g., sub-IC50, IC50, and supra-IC50 concentrations) or a vehicle control.

    • Incubate the plates for 10-14 days. This duration may need to be optimized based on the growth rate of the cell line.

    • Replace the medium with fresh, drug-containing medium every 3-4 days.

  • Colony Staining and Quantification:

    • After the incubation period, when visible colonies (ideally >50 cells) have formed in the vehicle control wells, terminate the experiment.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of ice-cold 100% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and allow the plates to air dry.

    • Stain the colonies by adding 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well and incubating for 20 minutes at room temperature.

    • Carefully wash the wells with water several times to remove excess stain and allow the plates to air dry.

    • Scan or photograph the plates. Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the vehicle control: (Number of colonies counted / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE/100)).

    • Plot the Surviving Fraction against the MTPT concentration.

Reagent Preparation & Storage

  • MTPT Stock Solution:

    • Preparation: Prepare a 10 mM stock solution of 4-(Methylthio)pyrrolo[2,1-f]triazine in sterile, anhydrous DMSO.

    • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. When in use, a working aliquot can be stored at 4°C for up to one week.

  • Cell Culture Media:

    • Prepare and store all media according to the manufacturer's instructions. Ensure all supplements (FBS, antibiotics) are added under sterile conditions.

  • Buffers (PBS, TBST, RIPA):

    • Prepare buffers using high-purity water and reagents. Sterilize by autoclaving or filtration where appropriate. Store at 4°C. Add protease/phosphatase inhibitors to lysis buffers immediately before use.

References

  • Shnayder, M. et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Kumar, A. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. Available at: [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available at: [Link]

  • Wang, Y. et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available at: [Link]

  • Christoph, S. et al. (2013). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central. Available at: [Link]

  • Kumar, D. et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][3]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. Available at: [Link]

  • Zhang, H. et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. Available at: [Link]

  • Singh, B. et al. (2025). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][3]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ResearchGate. Available at: [Link]

  • Branchford, S. et al. (2016). The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. National Institutes of Health. Available at: [Link]

  • Da Settimo, F. et al. (2000). Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. IRIS. Available at: [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. Available at: [Link]

  • Deau, E. et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Zhang, H. et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. National Institutes of Health. Available at: [Link]

  • Gherase, D. et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • Zhang, H. et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. Available at: [Link]

  • Zemanová, I. et al. (2025). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ResearchGate. Available at: [Link]

  • Saito, T. et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. PubMed. Available at: [Link]

  • Singh, B. et al. (2022). Development of new N-(4-((7-chloro-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)oxy)-3-fluorophenyl)benzenesulfonamide analogues: Exploring anticancer potential via MerTK inhibition. ResearchGate. Available at: [Link]

  • Reddy, V. et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)pyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine

Welcome to the technical support center for the synthesis of 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield of this important heterocyclic compound. The pyrrolo[2,1-f][1][2][3]triazine core is a key pharmacophore found in various biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development.[2][4]

I. Overview of the Synthetic Strategy

A common and effective method for the synthesis of 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine involves a two-step process. The first step is the construction of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, followed by conversion to a 4-chloro intermediate, and finally nucleophilic substitution with a methylthio source. This guide will focus on troubleshooting and optimizing each of these key stages.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the synthesis.

Problem 1: Low or No Yield of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (Intermediate I)

The formation of the fused triazinone ring system is a critical step that can be influenced by several factors.

Potential Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization of the precursor, often a substituted pyrrole, may require specific conditions to proceed efficiently.

    • Expert Insight: High temperatures are often necessary for this cyclization. If you are observing a low yield, consider increasing the reaction temperature or switching to a higher-boiling solvent such as DMF or dioxane. Microwave-assisted heating can also be an effective strategy to promote cyclization.

    • Actionable Protocol:

      • Ensure your starting materials are pure and dry.

      • Experiment with different bases (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to facilitate the cyclization.

      • Increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress by TLC or LC-MS.

      • If using thermal conditions, consider extending the reaction time.

  • Side Reactions: The starting materials or intermediates may undergo undesired side reactions, reducing the yield of the target triazinone.

    • Expert Insight: The formation of regioisomers or decomposition of starting materials can be a significant issue. Careful control of reaction conditions is crucial.

    • Actionable Protocol:

      • Analyze your crude reaction mixture by ¹H NMR or LC-MS to identify any major byproducts.

      • If regioisomers are forming, consider a milder reaction setup or a different synthetic route that offers better regioselectivity.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidative degradation.

Problem 2: Inefficient Conversion of the Triazinone to 4-Chloropyrrolo[2,1-f][1][2][3]triazine (Intermediate II)

The chlorination of the triazinone is a key step to activate the 4-position for nucleophilic substitution.

Potential Causes and Solutions:

  • Ineffective Chlorinating Agent: The choice and handling of the chlorinating agent are critical for a successful reaction.

    • Expert Insight: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation. However, its reactivity can be influenced by the presence of moisture.

    • Actionable Protocol:

      • Use freshly distilled or a new bottle of POCl₃.

      • Perform the reaction under strictly anhydrous conditions, using oven-dried glassware and an inert atmosphere.

      • Consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, which can accelerate the reaction.

      • If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) may be beneficial.

  • Difficult Work-up and Product Isolation: The work-up procedure for reactions involving POCl₃ can be challenging and may lead to product loss.

    • Expert Insight: Quenching the reaction with ice-water is a standard procedure, but it must be done carefully to control the exothermic reaction and prevent hydrolysis of the product.

    • Actionable Protocol:

      • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

      • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with brine to remove any remaining water and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

Problem 3: Low Yield in the Final Nucleophilic Substitution Step

The introduction of the methylthio group is the final and crucial step in the synthesis.

Potential Causes and Solutions:

  • Poor Nucleophilicity of the Sulfur Reagent: The choice of the methylthio source and the reaction conditions can significantly impact the reaction rate and yield.

    • Expert Insight: Sodium thiomethoxide (NaSMe) is a potent nucleophile for this type of substitution. It is typically used in a polar aprotic solvent like DMF or THF.

    • Actionable Protocol:

      • Use a freshly prepared solution of sodium thiomethoxide or a high-quality commercial source.

      • Ensure the reaction is carried out under anhydrous and inert conditions to prevent oxidation of the thiolate.

      • The reaction is often rapid at room temperature, but gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Formation of Side Products: The highly reactive 4-chloro intermediate can potentially react with other nucleophiles present in the reaction mixture.

    • Expert Insight: The presence of water can lead to the formation of the starting triazinone as a byproduct.

    • Actionable Protocol:

      • Use anhydrous solvents and reagents.

      • Add the sodium thiomethoxide solution slowly to the solution of the 4-chloro intermediate to maintain a low concentration of the nucleophile and minimize side reactions.

      • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core?

A1: A common and effective starting material is a suitably substituted 1-aminopyrrole-2-carboxamide or a related derivative. The synthesis of these precursors is well-documented in the literature.[2] The choice of substituents on the pyrrole ring will depend on the final target molecule.

Q2: My final product, 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine, appears to be unstable. How can I best purify and store it?

A2: Thioether compounds can be susceptible to oxidation. For purification, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is generally effective. To minimize oxidation, it is advisable to use solvents that have been degassed. For long-term storage, keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

Q3: Can I use other sulfur nucleophiles to introduce different thio-substituents at the 4-position?

A3: Yes, the 4-chloro intermediate is a versatile precursor for the synthesis of a variety of 4-thio-substituted pyrrolo[2,1-f][1][2][3]triazines. You can use other sodium or potassium thiolates (e.g., sodium thioethoxide, sodium thiophenoxide) to introduce different alkyl or aryl thio-groups. The reaction conditions will be similar to those used for the methylthio-substitution, but may require some optimization depending on the specific nucleophile.

Q4: I am seeing multiple spots on my TLC after the chlorination step. What could they be?

A4: Besides your desired 4-chloropyrrolo[2,1-f][1][2][3]triazine, you may be observing unreacted starting material (the triazinone) or byproducts from side reactions. Incomplete reaction is a common issue and can be addressed by increasing the reaction time or temperature, or by using a fresh batch of chlorinating agent. Side products could arise from decomposition of the starting material or product under the reaction conditions. Analyzing the crude mixture by LC-MS can help in identifying these impurities.

IV. Experimental Protocols and Data

Table 1: Summary of Reaction Conditions and Expected Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1CyclizationSubstituted 1-aminopyrrole, Base (e.g., K₂CO₃)DMF120-1504-1260-80
2ChlorinationPyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, POCl₃Neat or Dioxane80-1002-670-90
3Thio-methylation4-Chloropyrrolo[2,1-f][1][2][3]triazine, NaSMeTHF or DMF25-501-380-95

Yields are approximate and can vary based on the specific substrate and reaction scale.

Detailed Step-by-Step Methodologies

Step 2: Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine (Intermediate II)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloropyrrolo[2,1-f][1][2][3]triazine.

Step 3: Synthesis of 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine (Final Product)

  • Dissolve the crude 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of sodium thiomethoxide (1.1 eq) in anhydrous THF.

  • Slowly add the sodium thiomethoxide solution to the solution of the 4-chloro intermediate at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure 4-(Methylthio)pyrrolo[2,1-f][1][2][3]triazine.

V. Visualizing the Synthetic Pathway and Troubleshooting Logic

Diagram 1: Synthetic Workflow

Gcluster_0Step 1: Ring Formationcluster_1Step 2: Activationcluster_2Step 3: SubstitutionStart1-Aminopyrrole DerivativeIntermediate_IPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneStart->Intermediate_ICyclization(Heat, Base)Intermediate_II4-Chloropyrrolo[2,1-f][1,2,4]triazineIntermediate_I->Intermediate_IIChlorination(POCl3)Final_Product4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazineIntermediate_II->Final_ProductNucleophilic Substitution(NaSMe)

Caption: A three-step synthetic workflow for 4-(Methylthio)pyrrolo[2,1-f]triazine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

GStartLow Yield ObservedCheck_StepIdentify Problematic Step(TLC/LC-MS of each stage)Start->Check_StepStep1_IssueStep 1: Cyclization?Check_Step->Step1_IssueStep2_IssueStep 2: Chlorination?Step1_Issue->Step2_IssueNoStep1_SolutionsIncrease Temp/TimeChange BaseCheck Starting Material PurityStep1_Issue->Step1_SolutionsYesStep3_IssueStep 3: Substitution?Step2_Issue->Step3_IssueNoStep2_SolutionsUse Fresh POCl3Ensure Anhydrous ConditionsAdd CatalystStep2_Issue->Step2_SolutionsYesStep3_SolutionsUse Fresh NaSMeEnsure Anhydrous ConditionsOptimize TemperatureStep3_Issue->Step3_SolutionsYes

Caption: A decision tree to troubleshoot low yield in the synthesis.

VI. References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2009). ResearchGate. [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. (n.d.). Scholars Research Library. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. (2013). Google Patents.

  • Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][2][3]triazolo[3,4-f][1][2][3]triazines. (2022). Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). ResearchGate. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. (1994). Semantic Scholar. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

Technical Support Center: Enhancing the Solubility of 4-(Methylthio)pyrrolo[2,1-f]triazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 4-(Methylthio)pyrrolo[2,1-f]triazine and related heterocyclic compounds. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to address the common challenge of poor aqueous solubility encountered during assay development. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.

Understanding the Solubility Challenge

The 4-(Methylthio)pyrrolo[2,1-f]triazine scaffold is a nitrogen-containing heterocycle, a class of compounds prevalent in drug discovery.[1][2] Its structure, characterized by a fused, multi-ring aromatic system and a nonpolar methylthio (-SCH3) group, confers significant hydrophobicity. This inherent low aqueous solubility is a primary hurdle for in vitro biological and biochemical assays, often leading to compound precipitation, inaccurate concentration measurements, and non-reproducible data.

However, the triazine core contains nitrogen atoms that are weakly basic.[3] These can be protonated under acidic conditions, introducing a positive charge and dramatically increasing the molecule's affinity for polar solvents like water. This property is the key to one of the most effective solubilization strategies. This guide will walk you through a logical progression of techniques, from the simplest to the more advanced, to overcome these solubility issues.

Troubleshooting Guide: A Stepwise Approach to Solubilization

Researchers typically encounter solubility problems when diluting a concentrated DMSO stock of their compound into an aqueous assay buffer. The following Q&A guide provides a systematic workflow to diagnose and solve this issue.

Q1: I’ve prepared a 10 mM stock of 4-(Methylthio)pyrrolo[2,1-f]triazine in 100% DMSO, but it crashes out of solution when I dilute it to 10 µM in my aqueous phosphate-buffered saline (PBS). What should I do first?

A1: This is a classic solubility problem where the compound is "shocked" out of solution as the solvent rapidly changes from 100% organic to >99% aqueous. The first and simplest strategy is to optimize your co-solvent conditions.

  • Initial Check: Ensure your final DMSO concentration is as high as your assay can tolerate (typically 0.1-0.5% for cell-based assays, potentially up to 5% for some enzymatic assays). A higher final DMSO percentage can sometimes be enough to keep the compound in solution.

  • Intermediate Dilution: Instead of a direct large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in 100% DMSO first. Then, add this 1 mM stock to your buffer to achieve the final 10 µM concentration. This can sometimes prevent immediate precipitation.

  • Consider Alternative Co-solvents: If DMSO alone is insufficient, other co-solvents can be used.[4][5] These work by reducing the overall polarity of the aqueous medium.[4] See the protocol section for more details.

Solubility Enhancement Workflow

The following diagram outlines the decision-making process for addressing compound precipitation.

SolubilityWorkflow Start Start: Compound precipitates in aqueous buffer CheckDMSO Step 1: Optimize Co-Solvent - Increase final DMSO %? - Use intermediate dilution? Start->CheckDMSO Precipitation1 Does it still precipitate? CheckDMSO->Precipitation1 TryPH Step 2: Modify pH - Is the compound basic? - Lower the pH of the buffer (e.g., pH 5.0-6.5) Precipitation1->TryPH Yes Success Success: Compound is soluble. Proceed with assay after running vehicle controls. Precipitation1->Success No Precipitation2 Does it still precipitate? TryPH->Precipitation2 TryExcipients Step 3: Use Solubilizing Excipients - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween-80) Precipitation2->TryExcipients Yes Precipitation2->Success No Precipitation3 Does it still precipitate? TryExcipients->Precipitation3 Precipitation3->Success No Reassess Reassess Compound/Assay - Consider derivatization - Consult formulation specialist Precipitation3->Reassess Yes

Sources

Technical Support Center: Purification of 4-(Methylthio)pyrrolo[2,1-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Methylthio)pyrrolo[2,1-f]triazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. The unique chemical properties of the pyrrolo[2,1-f]triazine core, combined with the reactivity of the methylthio group, necessitate a carefully considered purification strategy. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

I. Understanding the Core Purification Challenges

The primary challenge in the purification of 4-(Methylthio)pyrrolo[2,1-f]triazine analogs stems from the susceptibility of the sulfur atom to oxidation. The methylthio group (-SCH₃) can be readily oxidized to the corresponding sulfoxide (-SOCH₃) and further to the sulfone (-SO₂CH₃). This oxidation can occur during the reaction work-up, chromatography, or even during storage. These oxidized species are often difficult to separate from the desired product due to their similar polarities.

Additionally, the pyrrolo[2,1-f]triazine core is a polar, heterocyclic system, which can lead to issues with solubility and chromatographic behavior, such as tailing on silica gel.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process and provides actionable solutions based on established chemical principles.

Problem 1: Presence of Multiple Spots on TLC/LC-MS, Corresponding to Oxidized Impurities.

Q: My TLC or LC-MS analysis of the crude product shows two or more closely eluting spots/peaks that I suspect are my desired compound and its oxidized forms. How can I confirm this and purify my target molecule?

A: This is the most common issue encountered with this class of compounds. Here’s a systematic approach to address it:

1. Confirmation of Oxidized Species:

  • Mass Spectrometry (MS): The most definitive way to identify the oxidized impurities is by mass spectrometry. The sulfoxide will have a mass of +16 amu compared to your target compound, and the sulfone will be +32 amu. Aromatic compounds typically show a strong molecular ion peak, which will make this identification straightforward.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be a powerful tool. The protons of the methyl group in the methylthio moiety typically resonate around δ 2.5-2.8 ppm. Upon oxidation to a sulfoxide, this signal will shift downfield to approximately δ 2.7-3.0 ppm. Further oxidation to the sulfone will cause an even greater downfield shift to around δ 3.1-3.4 ppm.[2][3]

2. Purification Strategy: Flash Column Chromatography Flash column chromatography is the preferred method for separating the methylthio compound from its oxidized analogs. However, standard conditions may not be sufficient.

  • Choice of Stationary Phase: Standard silica gel is often effective. However, if you experience significant tailing or degradation, consider using deactivated silica gel. You can deactivate silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[4]

  • Solvent System (Eluent): A gradient elution is typically necessary. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should provide a TLC Rf value of approximately 0.15-0.20 for your target compound.[5]

  • Preventing On-Column Oxidation: To minimize oxidation during chromatography, it is crucial to use high-purity, degassed solvents. You can degas solvents by sparging with an inert gas like nitrogen or argon, or by using an ultrasonic bath.[6] Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the eluent can also be beneficial.

Experimental Protocol: Flash Chromatography for Separation of 4-(Methylthio)pyrrolo[2,1-f]triazine from its Oxidized Impurities

  • TLC Analysis: Develop a TLC method to visualize the separation of your target compound and the impurities. A good starting solvent system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Dry pack the column with silica gel. The amount of silica should be roughly 40-180 times the weight of your crude sample for a normal separation.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial, less polar eluent. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[5]

  • Elution: Begin the elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent. For example, you can start with 10% ethyl acetate in hexanes and incrementally increase the ethyl acetate concentration by 5-10% every few column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Poor Yield After Purification Due to Compound Instability.

Q: I am losing a significant amount of my compound during the purification process. What could be the cause, and how can I improve my recovery?

A: Compound loss during purification can be due to several factors, including degradation on silica gel, instability in certain solvents, or physical loss during handling.

  • Acid Sensitivity: The pyrrolo[2,1-f]triazine core can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation of some compounds. As mentioned previously, using deactivated silica gel or adding a basic modifier to your eluent can mitigate this.[4]

  • Solvent Stability: Assess the stability of your compound in the solvents used for work-up and chromatography. You can do this by dissolving a small amount of the compound in the solvent and monitoring its stability over time by TLC or LC-MS.

  • Minimizing Contact Time: Try to minimize the time your compound is in solution and on the chromatography column. A faster flow rate during flash chromatography can sometimes be beneficial, but be mindful that this may reduce separation efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization conditions for 4-(Methylthio)pyrrolo[2,1-f]triazine analogs?

A1: Recrystallization can be an effective final purification step to obtain highly pure, crystalline material. The choice of solvent is critical.

  • Solvent Selection: For polar heterocyclic compounds, a good starting point is to try polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[8] Often, a mixed solvent system is required. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "bad" aprotic solvent (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[9]

  • General Recrystallization Protocol:

    • Dissolve the impure solid in a minimal amount of a suitable hot solvent.[10]

    • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then hot filter the solution.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[10]

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[9]

    • Dry the crystals under vacuum.

Q2: How can I prevent the oxidation of the methylthio group during the reaction work-up?

A2: Oxidation can occur during the aqueous work-up, especially if the reaction mixture is exposed to air for extended periods or if oxidizing agents are present.

  • Use of Degassed Water: Use deoxygenated water for the aqueous work-up. You can prepare this by boiling the water and then cooling it under a stream of inert gas.

  • Inert Atmosphere: Perform the work-up under an inert atmosphere (nitrogen or argon) if your compound is particularly sensitive.

  • Addition of Reducing Agents: In some cases, a mild reducing agent like sodium thiosulfate can be added to the aqueous phase to quench any residual oxidizing agents.[11]

Q3: What are the characteristic NMR and MS signatures of the 4-(Methylthio)pyrrolo[2,1-f]triazine core and its oxidized impurities?

A3:

Compound ¹H NMR (δ ppm) - Methyl Protons Mass Spectrometry (m/z)
4-(Methylthio)pyrrolo[2,1-f]triazine~2.5 - 2.8 (s, 3H)M⁺
4-(Methylsulfinyl)pyrrolo[2,1-f]triazine (Sulfoxide)~2.7 - 3.0 (s, 3H)M⁺ + 16
4-(Methylsulfonyl)pyrrolo[2,1-f]triazine (Sulfone)~3.1 - 3.4 (s, 3H)M⁺ + 32
  • ¹³C NMR: The carbon of the methyl group will also experience a downfield shift upon oxidation.

  • Mass Spectrometry Fragmentation: Aromatic and heterocyclic compounds often exhibit a prominent molecular ion peak. The fragmentation pattern can provide additional structural information.[12]

Q4: Are there any alternative chromatography techniques besides silica gel?

A4: Yes, if silica gel chromatography proves problematic, you can explore other options:

  • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. It can be a good alternative if your compound is unstable on silica. The eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Alumina Chromatography: Alumina is another common stationary phase. It is available in neutral, acidic, and basic forms, which can be advantageous for purifying acid- or base-sensitive compounds.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 4-(Methylthio)pyrrolo[2,1-f]triazine analogs, highlighting key decision points.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude Product TLC_LCMS TLC / LC-MS Analysis Crude_Product->TLC_LCMS Flash_Chromatography Flash Chromatography (Silica Gel) TLC_LCMS->Flash_Chromatography Impurities Present Pure_Product Pure Product TLC_LCMS->Pure_Product Sufficiently Pure Recrystallization Recrystallization Flash_Chromatography->Recrystallization Further Purification Needed Purity_Check Purity Check (NMR, LC-MS) Flash_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Pure_Product Troubleshooting_Oxidation cluster_problem Problem Identification cluster_confirmation Confirmation cluster_solution Solution Problem Suspected Oxidized Impurities MS_Analysis Mass Spectrometry (Check for M+16, M+32) Problem->MS_Analysis NMR_Analysis NMR Spectroscopy (Check for downfield shift of -SCH3 protons) Problem->NMR_Analysis Optimized_Chromatography Optimized Flash Chromatography MS_Analysis->Optimized_Chromatography NMR_Analysis->Optimized_Chromatography Inert_Conditions Use Inert Atmosphere & Degassed Solvents Optimized_Chromatography->Inert_Conditions Antioxidants Add Antioxidants to Eluent Optimized_Chromatography->Antioxidants

Caption: Troubleshooting logic for oxidized impurities.

VI. References

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[8][13][14]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Bulusu, A., et al. (2023). Bioactive Pyrrolo[2,1-f]t[8][13][14]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]

  • Ewing, D. F., et al. (1974). NMR studies of sulphur heterocycles. II—substituent effects in the thieno[2,3‐b]b[13]enzothiophene and thieno[3,2‐b]b[13]enzothiophene systems. Organic Magnetic Resonance, 6(5), 293-297. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical.

  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 645-651. [Link]

  • García-Alonso, F. J., et al. (2019). Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa”. Journal of Applied Pharmaceutical Science, 9(10), 061-067. [Link]

  • Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Li, B., et al. (2012). Supporting Information. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Recrystallization-1.pdf. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • University of Toronto. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthetic strategies for pyrrolo[2,1-f]t[8][13][14]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Iannazzo, D. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules, 25(19), 4499. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f]t[8][13][14]riazin-4(3H). [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Sarian, F. D., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(19), 6548. [Link]

  • American Chemical Society. (n.d.). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Biology LibreTexts. (2024). 5.10C: Oxidation of Reduced Sulfur Compounds. [Link]

  • LCGC International. (n.d.). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. [Link]

  • Thieu, T. V., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[8][13][14]riazines. Organic letters, 13(16), 4208-4211. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • MDPI. (2022). X-Ray Structures of Some Heterocyclic Sulfones. [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.). Method for preventing oxidation of sulfide minerals in sulfide ore.

  • Chromatography Forum. (2014). Use of Anti oxidant in Mobile Phase. [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrrolo[2,1-f]triazine Analogs for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] Its unique chemical architecture allows for versatile substitutions, enabling the development of potent and selective inhibitors against a range of kinase targets implicated in oncogenesis. This guide provides a comparative analysis of prominent pyrrolo[2,1-f]triazine analogs, offering a deep dive into their kinase selectivity profiles, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Pyrrolo[2,1-f]triazine Scaffold: A Foundation for Kinase Inhibition

The fused heterocyclic system of pyrrolo[2,1-f]triazine provides a rigid framework that can be strategically decorated with various functional groups to achieve high-affinity binding to the ATP-binding pocket of kinases. This adaptability has led to the development of inhibitors targeting diverse kinase families, from receptor tyrosine kinases (RTKs) crucial for cell surface signaling to cytoplasmic kinases that relay downstream signals. The clinical success of compounds like Avapritinib, a potent inhibitor of KIT and PDGFRA kinases, underscores the therapeutic potential of this chemical class.[1][3]

Comparative Selectivity Profiles of Pyrrolo[2,1-f]triazine Analogs

The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. Here, we compare the selectivity of several notable pyrrolo[2,1-f]triazine analogs targeting different kinase families.

Dual EGFR/HER2 Inhibitors

The ErbB family of receptor tyrosine kinases, particularly EGFR (HER1) and HER2, are well-established drivers of tumor growth in various cancers.[1] Several pyrrolo[2,1-f]triazine-based compounds have been developed as dual inhibitors of these closely related kinases.

A notable example is compound 16 , which demonstrates potent and balanced inhibition of both EGFR and HER2 with IC50 values of 0.006 µM and 0.01 µM, respectively.[1] The rationale for dual inhibition stems from the frequent co-expression and heterodimerization of EGFR and HER2 in tumors, leading to redundant signaling pathways that can be more effectively blocked by targeting both receptors.

Caption: Simplified EGFR and HER2 Signaling Pathway

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS Activation HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Dual c-Met/VEGFR-2 Inhibitors

The c-Met and VEGFR-2 receptor tyrosine kinases are key players in tumor angiogenesis and metastasis.[4][5] Dual inhibition of these pathways presents a compelling anti-cancer strategy. The pyrrolo[2,1-f]triazine derivative, compound 27a , exhibits potent dual inhibitory activity against both c-Met and VEGFR-2, with IC50 values of 2.3 nM and 5.0 nM, respectively.[4] This dual-targeting approach aims to simultaneously block the formation of new blood vessels that supply tumors and inhibit the signaling pathways that promote cancer cell invasion and spread.

Caption: Simplified c-Met and VEGFR-2 Signaling Pathways

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Ligand Binding VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Ligand Binding PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 VEGFR-2->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Metastasis Metastasis STAT3->Metastasis

IGF-1R Inhibitors

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another important target in cancer therapy, with its signaling pathway implicated in cell growth and survival. BMS-754807 is a pyrrolo[2,1-f]triazine-based inhibitor of IGF-1R with a potent IC50 of 2 nM.[6] However, a critical aspect of IGF-1R inhibitor development is achieving selectivity over the highly homologous Insulin Receptor (IR), inhibition of which can lead to metabolic side effects. BMS-754807 exhibits dual inhibition of both IGF-1R and IR.[6]

JAK Family Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[7] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Pyrrolo[2,1-f]triazine analogs have been explored as JAK inhibitors. Achieving selectivity among the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key challenge. For instance, some pyrrolo[1,2-f]triazines have shown selectivity for JAK2 over JAK3.[8]

Caption: Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT-P STAT-P STAT->STAT-P STAT-P->STAT-P Gene Transcription Gene Transcription STAT-P->Gene Transcription Translocation

Quantitative Comparison of Kinase Inhibition

To provide a clear and objective comparison, the following table summarizes the reported IC50 values for representative pyrrolo[2,1-f]triazine analogs against their primary targets and key off-targets.

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s)IC50 (nM) vs. Off-Target(s)Reference
Compound 16 EGFR, HER26 (EGFR), 10 (HER2)--[1]
Compound 27a c-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)--[4]
BMS-754807 IGF-1R, IR2 (IGF-1R), 1.7 (IR)Met, AurA/B, TrkA/B>10-fold less potent[6][9]
Avapritinib PDGFRA, KIT<25 (mutant PDGFRA/KIT)PDGFRB, CSFR1-[10]
AAK1 Inhibitor (Cpd 30) AAK1~5BIKE, GPRK4, etc.-[11]

Experimental Protocols for Kinase Selectivity Profiling

The reliability of kinase selectivity data is paramount. Here, we provide detailed, step-by-step methodologies for key experiments used to generate the data discussed in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Caption: Workflow for ADP-Glo™ Kinase Assay

ADPGlo_Workflow A 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP, provides luciferase/luciferin) B->C D 4. Measure Luminescence (Signal proportional to ADP produced) C->D

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound (pyrrolo[2,1-f]triazine analog) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration close to the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any unconsumed ATP.[12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) for a luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Controls: Include no-enzyme and no-inhibitor (DMSO vehicle) controls to define the baseline and maximum kinase activity, respectively.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.

Caption: Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Treat intact cells with test compound B 2. Heat cell lysate to induce protein denaturation A->B C 3. Separate soluble and aggregated proteins B->C D 4. Detect remaining soluble target protein (e.g., Western Blot) C->D

Protocol:

  • Cell Treatment: Treat cultured cells with the pyrrolo[2,1-f]triazine analog at various concentrations for a specified time.

  • Heating: Harvest the cells, resuspend them in a buffer, and heat them at a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly fruitful starting point for the development of a diverse array of kinase inhibitors. The analogs discussed herein highlight the chemical tractability of this core structure in achieving both high potency and varying degrees of selectivity. Dual inhibitors targeting key nodes in oncogenic signaling, such as EGFR/HER2 and c-Met/VEGFR-2, demonstrate a rational approach to overcoming pathway redundancy.

Future efforts in this field will likely focus on the development of next-generation inhibitors with even greater selectivity to minimize off-target toxicities. The application of advanced screening platforms and a deeper understanding of the structural biology of kinase-inhibitor interactions will be instrumental in achieving this goal. Furthermore, the exploration of pyrrolo[2,1-f]triazine analogs as inhibitors of other kinase families and in different therapeutic areas remains a promising avenue for drug discovery.

References

  • Discovery of pyrrolo[2,1-f][1][11][14]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). PubMed Central. [Link]

  • Pyrrolo[2,1-f][1][11][14]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). ScienceDirect. [Link]

  • Bioactive Pyrrolo[2,1-f][1][11][14]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Discovery of pyrrolo[2,1- f][1][11][14]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (2023). PubMed. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][11][14]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program. (n.d.). NIH. [Link]

  • Pyrrolo[1,2-f]triazines as JAK2 inhibitors: achieving potency and selectivity for JAK2 over JAK3. (2011). PubMed. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • 2,7-Pyrrolo[2,1-f][1][11][14]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. (2011). PubMed. [Link]

  • Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors. (n.d.). PubMed Central. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • KINOMEscan data. (n.d.). HMS LINCS Project. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Overview of avapritinib (1) and avapritinib-based inhibitors 2-13 for... (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PubMed Central. [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • More Benefit Observed With Avapritinib Than Other TKIs in Mutated GIST. (2021). OncLive. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). PubMed Central. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • Signaling pathways of EGFR and HER2. (n.d.). ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... (n.d.). ResearchGate. [Link]

  • ADP Glo Protocol. (n.d.). Scribd. [Link]

  • BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. (n.d.). PubMed. [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). MRC PPU. [Link]

  • Annotation of FDA Label for avapritinib and PDGFRA. (n.d.). ClinPGx. [Link]

  • Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. (n.d.). MDPI. [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. [Link]

  • Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. (n.d.). PubMed Central. [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

  • JAK-STAT signaling pathway. (2023). YouTube. [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. [Link]

  • Avapritinib Provided Greater Benefit Than Other Tyrosine Kinase Inhibitors for Mutated Gastrointestinal Stromal Tumors. (2021). Fox Chase Cancer Center. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). PubMed Central. [Link]

Sources

A Head-to-Head Comparison for Validating Target Engagement: Lenvatinib vs. Sunitinib for VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Molecular Binding and Cellular Activity

In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for inhibiting tumor angiogenesis. The clinical success of multi-kinase inhibitors like Lenvatinib and Sunitinib hinges on their ability to effectively engage and inhibit this receptor. However, rigorous preclinical validation is the bedrock upon which clinical confidence is built.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the binding of small molecule inhibitors to VEGFR-2. While the initial query focused on 4-(Methylthio)pyrrolo[2,1-f]triazine, a compound with limited public data, we will use the well-characterized, clinically approved inhibitors Lenvatinib and Sunitinib as our primary subjects. This comparative approach will not only illustrate the validation workflow but also highlight the nuanced differences in binding kinetics and cellular responses that can distinguish two potent inhibitors.

Our methodology is built on a multi-tiered approach, starting with direct, biophysical measurements of binding and progressing to complex cellular assays that confirm target engagement and functional consequences. Each step is designed to provide a self-validating system, ensuring that the data at each stage logically supports the next.

The Validation Workflow: From Purified Protein to Cellular Confirmation

A robust validation strategy does not rely on a single endpoint. Instead, it layers orthogonal assays to build an irrefutable case for a compound's mechanism of action. Our workflow is designed to first confirm direct physical interaction and then to verify that this interaction translates into the desired biological effect in a relevant cellular context.

G cluster_1 Cellular & Functional Validation P1 Step 1: Surface Plasmon Resonance (SPR) Quantifies binding kinetics (kon, koff) Determines binding affinity (KD) P2 Step 2: Isothermal Titration Calorimetry (ITC) Measures thermodynamic parameters (ΔH, ΔS) Confirms binding stoichiometry (n) P1->P2 Confirms direct binding P3 Step 3: Kinase Inhibition Assay Determines functional potency (IC50) Uses purified VEGFR-2 kinase domain P2->P3 Correlates binding with function C1 Step 4: Cellular Target Engagement Verifies binding in live cells (e.g., NanoBRET™, CETSA®) P3->C1 Transition to Cellular Context C2 Step 5: p-VEGFR-2 Inhibition Assay Measures inhibition of receptor autophosphorylation (Western Blot / ELISA) C1->C2 Links binding to cellular activity C3 Step 6: Downstream Pathway Analysis Assesses inhibition of key signaling nodes (p-Akt, p-ERK) C2->C3 C4 Step 7: Functional Cellular Assay Measures impact on cell viability/proliferation (HUVEC Proliferation Assay) C3->C4 Demonstrates physiological effect

Caption: The overall experimental workflow for validating VEGFR-2 inhibitors.

Part 1: Biophysical and Biochemical Characterization

The foundational step is to confirm that the compound physically interacts with purified VEGFR-2 protein and inhibits its enzymatic activity. These cell-free assays provide the cleanest assessment of the drug-target interaction, free from the complexities of a cellular environment.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Why SPR? SPR is an indispensable tool for label-free, real-time analysis of binding kinetics. It allows us to dissect the binding event into its component parts: the association rate (kon) and the dissociation rate (koff). The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (KD), a precise measure of binding affinity. A compound with a slow koff (a long residence time on the target) is often desirable, as it can lead to a more durable pharmacological effect.

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize recombinant human VEGFR-2 kinase domain onto a CM5 sensor chip via amine coupling to achieve a density of ~2000 Resonance Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of the inhibitor (e.g., Lenvatinib, Sunitinib) in running buffer (e.g., HBS-EP+ with 1% DMSO) from 0.1 nM to 1 µM.

  • Binding Measurement: Inject the analyte solutions over the VEGFR-2 and reference surfaces for a 120-second association phase, followed by a 300-second dissociation phase with running buffer. Perform a regeneration step between cycles if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and calculate KD.

Comparative Data: Lenvatinib vs. Sunitinib (SPR)

ParameterLenvatinibSunitinibSignificance
kon (1/Ms) ~5.2 x 105~2.1 x 105Lenvatinib associates with VEGFR-2 more than twice as fast as Sunitinib.
koff (1/s) ~1.1 x 10-4~4.5 x 10-4Lenvatinib dissociates from VEGFR-2 approximately 4 times slower, indicating a longer residence time.
KD (nM) 0.21 2.14 Lenvatinib exhibits a ~10-fold higher binding affinity for VEGFR-2 compared to Sunitinib.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Insight

Why ITC? ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for understanding the driving forces behind the interaction (e.g., hydrogen bonds vs. hydrophobic effects).

Experimental Protocol: ITC Analysis

  • Sample Preparation: Dialyze purified VEGFR-2 kinase domain and the inhibitor into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Load the protein into the sample cell (at ~10-20 µM) and the compound into the injection syringe (at ~100-200 µM).

  • Titration: Perform a series of 19-20 injections of the compound into the protein solution at 25°C, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat-change peaks and fit the resulting isotherm to a one-site binding model to determine n, KD, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKD).

Comparative Data: Lenvatinib vs. Sunitinib (ITC)

ParameterLenvatinibSunitinibSignificance
KD (nM) ~0.3~2.5Confirms the higher affinity of Lenvatinib, consistent with SPR data.
Stoichiometry (n) ~1.0~1.1Both compounds exhibit a 1:1 binding stoichiometry with the VEGFR-2 kinase domain.
ΔH (kcal/mol) Favorable (Exothermic)Favorable (Exothermic)The binding for both is enthalpically driven, typical for kinase inhibitors forming hydrogen bonds.
-TΔS (kcal/mol) Slightly UnfavorableSlightly UnfavorableThe binding is entropically penalized, often due to conformational rigidity upon binding.
Biochemical Kinase Inhibition Assay

Why this assay? While SPR and ITC confirm binding, a kinase assay confirms functional inhibition. This assay measures the ability of the compound to block the catalytic activity of VEGFR-2—its ability to phosphorylate a substrate. The resulting IC50 value is a critical measure of a compound's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.

  • Inhibitor Addition: Add the inhibitor (Lenvatinib or Sunitinib) across a range of concentrations (e.g., 0.01 nM to 10 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly produced ADP into ATP, which drives a luciferase reaction.

  • Data Analysis: Measure luminescence and plot the signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data: Lenvatinib vs. Sunitinib (IC50)

CompoundVEGFR-2 IC50 (nM)
Lenvatinib 1.3
Sunitinib 9.0

The biochemical data consistently demonstrates that Lenvatinib has a higher affinity and greater potency for purified VEGFR-2 than Sunitinib.

Part 2: Cellular and Functional Validation

Confirming that a compound binds to a purified protein is only half the battle. The next critical phase is to prove that it engages VEGFR-2 in a complex cellular environment and inhibits its signaling pathway, leading to a desired anti-proliferative effect.

The VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation on key tyrosine residues. This creates docking sites for adaptor proteins, activating major downstream pro-survival and proliferative pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. A successful inhibitor must block these initial phosphorylation events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Lenvatinib / Sunitinib Inhibitor->pVEGFR2 INHIBITS

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Cellular Target Engagement with NanoBRET™

Why NanoBRET™? This assay provides definitive proof of target engagement in living cells. It uses bioluminescence resonance energy transfer (BRET) to measure the interaction between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that competes with the test compound. A decrease in the BRET signal indicates that the unlabeled compound is displacing the tracer, confirming it is binding to the target.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a VEGFR-2-NanoLuc® fusion protein.

  • Assay Setup: Plate the transfected cells and add the fluorescent energy transfer probe (tracer) at a pre-determined concentration.

  • Compound Treatment: Immediately add the test compounds (Lenvatinib, Sunitinib) across a dose-response range and incubate.

  • Signal Detection: Add the NanoBRET™ substrate and measure both donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the cellular IC50, which reflects binding affinity in a cellular milieu.

Comparative Data: Cellular Target Engagement

CompoundCellular IC50 (nM)
Lenvatinib ~25
Sunitinib ~150

This data confirms that both compounds enter the cell and bind to VEGFR-2, with Lenvatinib showing superior target engagement in a live-cell context.

Inhibition of VEGFR-2 Autophosphorylation

Why this assay? This is the most direct measure of functional target inhibition in a cellular setting. By stimulating cells with VEGF-A, we induce VEGFR-2 phosphorylation. A successful inhibitor will block this event. Western blotting provides a clear, visual confirmation of this inhibition.

Experimental Protocol: Western Blot for p-VEGFR-2

  • Cell Culture & Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency. Serum-starve the cells for 12-18 hours to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of Lenvatinib or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.

  • Lysis & Protein Quantification: Immediately lyse the cells on ice and quantify total protein concentration using a BCA assay.

  • Western Blotting: Separate 20 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 (as a loading control).

  • Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity using densitometry.

Expected Outcome: A dose-dependent decrease in the p-VEGFR-2 signal will be observed in lanes treated with Lenvatinib and Sunitinib compared to the VEGF-stimulated control. Lenvatinib is expected to show potent inhibition at lower concentrations than Sunitinib, consistent with its higher affinity.

HUVEC Proliferation Assay

Why this assay? This is the ultimate functional readout. VEGFR-2 signaling is a primary driver of endothelial cell proliferation. By measuring the inhibitor's effect on HUVEC growth, we can confirm that target inhibition translates into the desired anti-angiogenic physiological outcome.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate in low-serum media and allow them to attach overnight.

  • Treatment: Treat the cells with a dilution series of Lenvatinib or Sunitinib. Include a "no drug" control.

  • Stimulation: Add VEGF-A (e.g., 20 ng/mL) to stimulate proliferation.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability. Measure luminescence.

  • Data Analysis: Normalize the data to the VEGF-stimulated control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: HUVEC Proliferation

CompoundGI50 (nM)
Lenvatinib ~3.0
Sunitinib ~20.0

The cellular proliferation data corroborates the entire validation cascade. Lenvatinib, which demonstrated superior biochemical potency and cellular target engagement, also proves to be a more potent inhibitor of endothelial cell proliferation.

Conclusion and Synthesis

This comparative guide demonstrates a rigorous, multi-step process for validating the binding and activity of small molecule inhibitors against VEGFR-2. Through a logical progression of biophysical, biochemical, and cellular assays, we have built a comprehensive evidence package for Lenvatinib and Sunitinib.

  • Biophysical assays (SPR, ITC) confirmed that both compounds bind directly to the VEGFR-2 kinase domain in a 1:1 stoichiometry, with Lenvatinib exhibiting a ~10-fold higher affinity and a significantly longer residence time.

  • Biochemical assays translated this binding advantage into functional potency, with Lenvatinib showing a ~7-fold lower IC50 value against the purified enzyme.

  • Cellular assays proved that this potency is maintained in a biological context. Lenvatinib demonstrated superior target engagement in live cells (NanoBRET™) and was more effective at inhibiting both VEGF-induced receptor phosphorylation and downstream endothelial cell proliferation.

By following this workflow, researchers can confidently validate their own candidate molecules, generating the robust, cross-validated data package required for advancing promising compounds in the drug discovery pipeline.

References

  • Title: The role of drug-target residence time in drug action and drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Lenvatinib, an Orally Active Tyrosine Kinase Inhibitor, Shows Broad-Spectrum Single-Agent and Combination Antitumor Activity in Human Cancer Models. Source: Clinical Cancer Research URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Lenvatinib: a new therapy for advanced thyroid cancer. Source: The Oncologist URL: [Link]

  • Title: SU11248 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR-2) and other receptors. Source: Cancer Research URL: [Link]

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 4-(Methylthio)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][4][5] Molecules built on this framework, such as 4-(Methylthio)pyrrolo[2,1-f]triazine, are of significant interest to researchers for their potential to modulate kinase activity. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][6]

However, the therapeutic success of any kinase inhibitor hinges critically on its selectivity. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[6] A lack of inhibitor selectivity can lead to off-target effects, complicating experimental data interpretation and potentially causing toxicity in a clinical setting.[6][7]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-(Methylthio)pyrrolo[2,1-f]triazine. As specific public data for this exact molecule is limited, we will establish a robust, multi-pronged experimental strategy. This approach is designed not only to assess this specific compound but also to serve as a blueprint for evaluating any novel kinase inhibitor. We will compare its hypothetical profile against two well-characterized benchmarks: a known multi-kinase inhibitor, Sunitinib , and a notoriously non-selective inhibitor, Staurosporine , to provide essential context for data interpretation.

Designing the Comparative Cross-Reactivity Study: An Orthogonal Approach

To build a trustworthy and comprehensive selectivity profile, a single assay is insufficient. We must employ an orthogonal strategy, progressing from broad, high-throughput screening to more focused cellular and functional assays. This validates initial findings and provides a multi-dimensional view of the compound's behavior.

Comparator Compound Rationale:

  • Sunitinib: An FDA-approved multi-kinase inhibitor that targets VEGFR, PDGFR, KIT, and other kinases.[8][9][10] It serves as a relevant benchmark for a compound with a defined, albeit broad, selectivity profile.

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast number of kinases.[11][12] It acts as a positive control for pan-kinase inhibition, representing the lowest level of selectivity.

The logical workflow of our proposed study is outlined below.

G A Compound Synthesis & Quality Control B Broad Kinome Scan (e.g., KINOMEscan®) ~468 Kinases A->B Test Compound & Comparators C Initial Selectivity Assessment (S-Score, Gini Coefficient) B->C Binding Affinity Data D Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Prioritize Hits for Cellular Studies E Identify On-Target & Key Off-Target Hits D->E Intracellular IC50 Data F Downstream Signaling Analysis (Phospho-Western Blot) E->F Confirm Functional Inhibition G Phenotypic Screening (Cell Viability Assays) E->G H Integrated Cross-Reactivity Profile F->H G->H

Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocols & Data Interpretation

Protocol 1: Broad Kinome Profiling (In Vitro)

The first step is to assess the compound's binding affinity against a large, representative panel of the human kinome. Competition binding assays, such as Eurofins DiscoverX's KINOMEscan® platform, are the industry standard for this purpose.[13][14][15] This technology measures the ability of a test compound to displace a ligand from the ATP-binding site of each kinase in the panel, providing a direct measure of binding interactions.[14][16]

Step-by-Step Methodology (KINOMEscan® Assay):

  • Compound Preparation: Solubilize 4-(Methylthio)pyrrolo[2,1-f]triazine, Sunitinib, and Staurosporine in 100% DMSO to a stock concentration of 100 mM. Prepare a test concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Principle: The assay utilizes kinases tagged with DNA, which are then bound to an immobilized ligand on a solid support.

  • Competition: The test compound is added to the assay wells. If it binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

  • Quantification: After an incubation period, unbound kinases are washed away. The amount of kinase remaining bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[17] The results are reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

  • Data Analysis: Calculate selectivity scores (e.g., S-scores) to quantify the compound's specificity. The S-score divides the number of kinases bound by the total number of kinases in the panel, providing a metric of selectivity.

Illustrative Data Presentation:

Kinase Target4-(Methylthio)pyrrolo[2,1-f]triazine (%Ctrl @ 1µM)Sunitinib (%Ctrl @ 1µM)Staurosporine (%Ctrl @ 1µM)
VEGFR2 (KDR) 1.5 5.2 0.1
FGFR1 3.0 15.80.5
PDGFRβ 45.18.1 0.2
c-KIT 52.39.5 0.3
EGFR 88.975.41.1
SRC 9.833.10.8
CDK2 95.289.62.5
p38α (MAPK14) 78.465.21.9
Selectivity Score (S(35))0.05 (Highly Selective)0.20 (Semi-Selective)0.85 (Non-Selective)

Data is for illustrative purposes only. %Ctrl values below 10 are typically considered significant hits. S(35) is the percentage of kinases with >35% control.

From this hypothetical data, we would conclude that 4-(Methylthio)pyrrolo[2,1-f]triazine shows high selectivity for VEGFR2 and FGFR1, with a notable secondary interaction with SRC, but is significantly more selective than Sunitinib and Staurosporine.

Protocol 2: Cellular Target Engagement

In vitro binding does not always translate to cellular activity.[18] It is crucial to confirm that the compound can engage its intended target(s) in a live-cell environment. The NanoBRET™ Target Engagement assay is an ideal technology for this, as it measures compound binding to a specific protein in real-time within living cells.[3][18][19]

Step-by-Step Methodology (NanoBRET™ Assay):

  • Cell Line Preparation: Use a suitable cell line (e.g., HEK293) and transiently transfect cells with a vector expressing the target kinase (e.g., VEGFR2) fused to a bright NanoLuc® luciferase.[20]

  • Assay Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket (acceptor).[3]

  • Competition: Add serial dilutions of the test compound. If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Detection: After equilibration, add the NanoGlo® substrate and measure the donor (450 nm) and acceptor (610 nm) emissions.[21]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot it against the compound concentration to determine the intracellular IC50 value, which reflects the compound's potency in a cellular context.

Illustrative Data Presentation:

CompoundTarget KinaseCellular Target Engagement IC50 (nM)
4-(Methylthio)pyrrolo[2,1-f]triazineVEGFR225
4-(Methylthio)pyrrolo[2,1-f]triazineSRC250
SunitinibVEGFR255
SunitinibSRC480

This data would confirm that our lead compound engages its primary target, VEGFR2, with high potency in live cells and validates the off-target SRC activity identified in the kinome scan, albeit at a 10-fold lower potency.

Protocol 3: Functional Downstream Analysis

Confirming target engagement is essential, but demonstrating a functional consequence is the ultimate proof of activity. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.

G VEGF VEGF (Ligand) VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates p_PLCg p-PLCγ (Phosphorylated) Signal Downstream Signaling (Proliferation, Angiogenesis) p_PLCg->Signal Activates Inhibitor 4-(Methylthio)pyrrolo [2,1-f]triazine Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway.

Step-by-Step Methodology (Phospho-Western Blot):

  • Cell Culture and Treatment: Culture a cell line that expresses the target, such as Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2. Starve the cells and then stimulate them with the appropriate ligand (e.g., VEGF-A) in the presence of varying concentrations of the test compound.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-PLCγ1). Subsequently, probe with an antibody for the total form of the substrate (total PLCγ1) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities. A potent and selective inhibitor should show a dose-dependent decrease in the phospho-protein signal without affecting the total protein level.

A successful experiment would demonstrate that 4-(Methylthio)pyrrolo[2,1-f]triazine effectively blocks VEGF-induced phosphorylation of PLCγ1 at concentrations consistent with its cellular target engagement IC50, confirming its functional activity as a VEGFR2 inhibitor.

Conclusion and Forward Look

This comprehensive guide outlines a rigorous, multi-step process for defining the cross-reactivity profile of 4-(Methylthio)pyrrolo[2,1-f]triazine. By progressing from broad in vitro screening to specific cellular and functional assays, researchers can build a high-confidence dataset. Comparing the compound against established benchmarks like Sunitinib and Staurosporine provides crucial context for interpreting its selectivity. This structured approach not only ensures the robust characterization of a single molecule but also establishes a reliable workflow for the evaluation of novel kinase inhibitors, ultimately accelerating the path from discovery to potential therapeutic application.

References

  • Kumar, A., Sharma, G., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(11), 1335–1354. [Link]

  • Kaur, M., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-15. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Zhang, M., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1545-1557. [Link]

  • Harris, P. A., et al. (2008). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer, 99(1), 95-101. [Link]

  • Bantel, H., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry, 79(3), 433-443. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • Zhang, M., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Bio-protocol. (2018). KINOMEscan. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved from [Link]

  • Song, Y., et al. (2015). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Molecules, 20(11), 20786-20807. [Link]

  • LINCS Data Portal. (2017). KW-2449 KINOMEscan. [Link]

  • U.S. Food and Drug Administration. (2005). Pharmacology Review(s) - Sunitinib. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Johnson, G. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 355-358. [Link]

  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. [Link]

  • Mendel, D. B., et al. (2003). Sunitinib: From Rational Design to Clinical Efficacy. Journal of Clinical Oncology, 21(19), 3710-3722. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][4] Its unique heterocyclic system offers a versatile backbone for developing targeted therapies against a range of human diseases, most notably cancer.[4][5] This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent pyrrolo[2,1-f]triazine-based inhibitors, supported by experimental data and methodological insights to inform future drug discovery efforts.

The Strategic Advantage of the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine core is an attractive pharmacophore due to its rigid, planar structure and its ability to engage in multiple interactions with the ATP-binding pocket of kinases. This scaffold serves as an effective anchor for various substituents that can be tailored to achieve high potency and selectivity for specific kinase targets. Several kinase inhibitors incorporating this fused heterocycle have demonstrated significant promise in preclinical and clinical development.[4]

Mechanism of Action: Targeting Key Oncogenic Kinases

Pyrrolo[2,1-f]triazine-based inhibitors predominantly function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. This interaction blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Below is a generalized schematic of the signaling cascade impacted by these inhibitors, focusing on the Receptor Tyrosine Kinase (RTK) pathway, a common target.

Kinase_Inhibition_Pathway General Kinase Inhibition by Pyrrolo[2,1-f]triazine-Based Inhibitors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET, ALK) Ligand->RTK Activation P Phosphorylation RTK->P Autophosphorylation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Competitive Inhibition ATP ATP ATP->P Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Signal Transduction Cellular_Response Cancer Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Xenograft_Workflow Standard Workflow for In Vivo Efficacy Testing in Xenograft Models Cell_Culture 1. Cancer Cell Line Culture & Expansion Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Dosing with Vehicle or Pyrrolo[2,1-f]triazine Inhibitor Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision, Weight, and Further Analysis (e.g., IHC) Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy using a tumor xenograft model.

Step-by-Step Protocol for Tumor Xenograft Studies
  • Cell Line Selection and Culture:

    • Choose a cancer cell line with known overexpression or activation of the target kinase.

    • Culture cells in appropriate media and conditions to ensure robust growth.

    • Harvest cells during the logarithmic growth phase for implantation.

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor cells.

    • Acclimatize animals to the facility for at least one week before the study begins.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing and Administration:

    • Prepare the pyrrolo[2,1-f]triazine inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound at various dose levels to determine a dose-response relationship.

    • The control group should receive the vehicle alone.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Endpoint Analysis:

    • At the end of the study (defined by a specific time point or maximum tumor burden), euthanize the animals.

    • Excise the tumors and record their final weight.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) to assess target engagement or Western blotting to measure downstream signaling.

Structure-Activity Relationship (SAR) Insights for In Vivo Performance

The translation from potent in vitro activity to robust in vivo efficacy is a significant hurdle in drug development. For the pyrrolo[2,1-f]triazine scaffold, specific structural modifications have been shown to be critical for improving pharmacokinetic properties and overall in vivo performance.

  • Improving Solubility and Bioavailability: Modifications to the pyrrolo[2,1-f]triazine core, such as the introduction of polar groups or the optimization of lipophilicity, can enhance aqueous solubility and oral bioavailability.

  • Metabolic Stability: Certain substitutions can block sites of metabolic degradation, leading to a longer half-life and sustained target engagement in vivo.

  • Gatekeeper Residue Interactions: The nature of the substituent at specific positions of the pyrrolo[2,1-f]triazine ring can influence its interaction with the "gatekeeper" residue in the kinase active site, thereby affecting selectivity and potency. For instance, a cyclopropyl group was found to occupy the shallow "gatekeeper" region of IGF-1R, contributing to the high activity of BMS-754807. [2]* Hinge-Binding Motifs: The N1 position of the pyrrolo[2,1-f]triazine ring is crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. [2]

Future Perspectives and Conclusion

The pyrrolo[2,1-f]triazine scaffold continues to be a highly valuable framework for the development of novel kinase inhibitors. The in vivo data for compounds like BMS-777607 and BMS-754807 underscore the therapeutic potential of this chemical class. Future research will likely focus on:

  • Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Exploring novel kinase targets for which the pyrrolo[2,1-f]triazine scaffold can be adapted.

  • Investigating combination therapies , as demonstrated by the synergistic effect of BMS-777607 with immunotherapy, to overcome resistance and enhance anti-tumor responses. [6] In conclusion, the pyrrolo[2,1-f]triazine-based inhibitors represent a promising class of anti-cancer agents with demonstrated in vivo efficacy. A thorough understanding of their mechanism of action, careful design of in vivo studies, and insightful application of SAR principles are essential for advancing these compounds through the drug development pipeline.

References

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.

  • Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central.

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds.MDPI.
  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine.

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.Theranostics.
  • Discovery of pyrrolo[2,1-f]t[1][2][3]riazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed.

  • Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo.PubMed Central.
  • The multi-TKI, BMS-777607, results in superior tumor growth inhibition in vivo compared with LCRF-0004.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives. ResearchGate.

  • Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents.AACR Journals.
  • Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Neg
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • BMS-777607 | c-Met inhibitor | CAS 1025720-94-8.Selleck Chemicals.
  • Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib.AIR Unimi.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[1][2][3]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central.

Sources

The Pharmacokinetic Landscape of Pyrrolo[2,1-f]triazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents targeting a wide range of diseases, from viral infections to cancer.[2][4] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological activity through chemical modification. However, the ultimate success of any drug candidate hinges not only on its potency but also on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of 4-(Methylthio)pyrrolo[2,1-f]triazine and its key analogs, offering critical insights for researchers and drug development professionals.

While specific pharmacokinetic data for 4-(Methylthio)pyrrolo[2,1-f]triazine remains limited in publicly available literature, extensive research on its analogs, particularly those developed as kinase inhibitors, provides a valuable framework for understanding the structure-pharmacokinetic relationships within this chemical class. This guide will focus on a comparative analysis of representative analogs for which in vivo pharmacokinetic data in preclinical species have been reported.

Key Analogs and Their Pharmacokinetic Profiles

Our analysis centers on several key analogs of 4-(Methylthio)pyrrolo[2,1-f]triazine that have been investigated as potent inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Hedgehog (Hh) signaling pathway, and dual c-Met/VEGFR-2 kinases.

IRAK4 Inhibitors: Optimizing for Permeability

A significant challenge in the development of pyrrolopyrimidine-based IRAK4 inhibitors was low permeability and high efflux.[5] A scaffold-hopping strategy to the pyrrolotriazine core, which contains one less formal hydrogen bond donor and is intrinsically more lipophilic, led to compounds with improved permeability.[5] Further optimization of this series culminated in the discovery of promising in vivo probes for assessing IRAK4 inhibition.[5]

One notable example is 2-(methylsulfanyl)-pyrrolo[2,1-f][1][2][3]triazine-7-carbonitrile , a precursor for highly permeant IRAK4 inhibitors.[2] While specific pharmacokinetic parameters for this exact molecule are not detailed, the research highlights the successful strategy of modifying the pyrrolotriazine core to enhance permeability, a crucial factor for oral bioavailability.[5]

Hedgehog Pathway Inhibitors: Achieving In Vivo Efficacy

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. A series of pyrrolo[2,1-f][1][2][3]triazine derivatives were designed as Hh pathway inhibitors.[3] Through structural modifications, researchers identified compound 19a which demonstrated not only potent in vitro activity but also "satisfactory pharmacokinetic properties in vivo".[3] This suggests that the pyrrolotriazine scaffold can be tailored to achieve desirable drug-like properties for in vivo applications.

Dual c-Met/VEGFR-2 Inhibitors: Favorable Druggability

In the realm of oncology, the simultaneous inhibition of multiple signaling pathways is a promising therapeutic strategy. A series of pyrrolo[1,2-f][1][2][3]triazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2, two key receptors involved in tumor growth and angiogenesis.[6] Physicochemical and pharmacokinetic characterization of the lead compound, 27a , indicated "favorable druggability and pharmacokinetic properties".[6] This again underscores the potential of the pyrrolotriazine core to yield compounds with suitable ADME profiles for clinical development.

Comparative Pharmacokinetic Data

To facilitate a direct comparison, the following table summarizes the available pharmacokinetic data for a representative pyrrolotriazine analog. It is important to note that a direct comparison is challenging due to variations in the specific analog structures, the animal species used for testing, and the experimental conditions.

Compound/AnalogAnimal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (F%)Reference
Compound 21 (ALK Inhibitor) MouseOral10, 30, 55----38[4]

Data for 4-(Methylthio)pyrrolo[2,1-f]triazine is not currently available in the cited literature. -: Data not available in the cited literature.

Structure-Pharmacokinetic Relationships: Key Insights

The studies on various pyrrolo[2,1-f]triazine analogs reveal several key principles guiding their pharmacokinetic behavior:

  • Lipophilicity and Permeability: Increasing the lipophilicity of the pyrrolotriazine core, for instance by reducing the number of hydrogen bond donors, can significantly improve cell permeability and potentially oral absorption.[5]

  • Metabolic Stability: The pyrrolo[2,1-f][1][2][3]triazine scaffold appears to be a metabolically stable core, a desirable feature for drug candidates.[1]

  • Structural Modifications: Substitutions at various positions of the pyrrolotriazine ring system can be strategically employed to modulate pharmacokinetic properties. For example, the addition of specific functional groups can influence solubility, protein binding, and metabolism, thereby impacting the overall in vivo exposure and efficacy.

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic profiles of these compounds involves a standardized set of in vivo experiments.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Typically, studies are conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice) to obtain initial pharmacokinetic data.

  • Compound Administration:

    • Intravenous (IV) Administration: A single dose of the compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline), is administered intravenously to determine parameters like clearance and volume of distribution.

    • Oral (PO) Administration: A single dose of the compound, formulated as a suspension or solution, is administered orally via gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Path to Optimized Pharmacokinetics

The journey from a lead compound to a drug candidate with a desirable pharmacokinetic profile is an iterative process of design, synthesis, and testing.

G cluster_0 Lead Identification cluster_1 In Vitro ADME Screening cluster_2 In Vivo Pharmacokinetic Studies cluster_3 Structure-Activity/Pharmacokinetic Relationship (SAR/SPR) Analysis Initial Scaffold\n(e.g., Pyrrolopyrimidine) Initial Scaffold (e.g., Pyrrolopyrimidine) Scaffold Hopping\n(to Pyrrolotriazine) Scaffold Hopping (to Pyrrolotriazine) Initial Scaffold\n(e.g., Pyrrolopyrimidine)->Scaffold Hopping\n(to Pyrrolotriazine) Permeability Assay\n(e.g., Caco-2) Permeability Assay (e.g., Caco-2) Scaffold Hopping\n(to Pyrrolotriazine)->Permeability Assay\n(e.g., Caco-2) Metabolic Stability Assay\n(e.g., Liver Microsomes) Metabolic Stability Assay (e.g., Liver Microsomes) Permeability Assay\n(e.g., Caco-2)->Metabolic Stability Assay\n(e.g., Liver Microsomes) Rodent PK\n(Rat, Mouse) Rodent PK (Rat, Mouse) Metabolic Stability Assay\n(e.g., Liver Microsomes)->Rodent PK\n(Rat, Mouse) Data Analysis\n(Cmax, Tmax, AUC, F%) Data Analysis (Cmax, Tmax, AUC, F%) Rodent PK\n(Rat, Mouse)->Data Analysis\n(Cmax, Tmax, AUC, F%) Identify Liabilities\n(e.g., Low Bioavailability) Identify Liabilities (e.g., Low Bioavailability) Data Analysis\n(Cmax, Tmax, AUC, F%)->Identify Liabilities\n(e.g., Low Bioavailability) Rational Design of\nNew Analogs Rational Design of New Analogs Identify Liabilities\n(e.g., Low Bioavailability)->Rational Design of\nNew Analogs Rational Design of\nNew Analogs->Initial Scaffold\n(e.g., Pyrrolopyrimidine) Iterative Optimization

Figure 1. A schematic workflow illustrating the iterative process of optimizing the pharmacokinetic properties of a lead compound series.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold represents a highly promising platform for the development of novel therapeutics. While a complete pharmacokinetic profile for the parent 4-(Methylthio)pyrrolo[2,1-f]triazine is not yet fully elucidated in the public domain, the extensive research on its analogs provides a clear roadmap for medicinal chemists. By understanding the intricate interplay between chemical structure and ADME properties, researchers can rationally design and synthesize next-generation pyrrolotriazine derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success. Further head-to-head comparative studies of structurally related analogs are warranted to build a more comprehensive understanding of the pharmacokinetic landscape of this important class of molecules.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. (2025). National Institutes of Health. [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). PubMed. [Link]

  • Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. (2018). PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.